molecular formula C13H21NO B2370339 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine CAS No. 953899-64-4

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

カタログ番号: B2370339
CAS番号: 953899-64-4
分子量: 207.317
InChIキー: KJAYQKCSZPBMRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.317. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-propan-2-yloxyphenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAYQKCSZPBMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Structural Elucidation of 4-(4-isopropoxyphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(4-isopropoxyphenyl)butan-2-amine Molecular Formula: C₁₃H₂₁NO Exact Mass: 207.1623 Da Class: Phenylbutylamine / Phenol ether derivative

This technical guide details the comprehensive structural elucidation of 4-(4-isopropoxyphenyl)butan-2-amine. Unlike common phenethylamines (e.g., amphetamines), this molecule features an extended butyl chain and a bulky lipophilic isopropoxy ether group. The following protocols provide a self-validating analytical workflow designed for researchers isolating this compound from metabolic studies or verifying de novo synthesis.

Elucidation Workflow Strategy

The elucidation process follows a subtractive logic path, moving from elemental composition (HRMS) to functional group identification (IR) and finally to stereochemical connectivity (NMR).

ElucidationWorkflow Sample Unknown Sample (C13H21NO) HRMS HRMS (ESI+) Confirm Formula [M+H]+ = 208.1701 Sample->HRMS Step 1 IR FT-IR Identify Ether/Amine (1240, 3300 cm-1) HRMS->IR Step 2 NMR_1H 1H NMR Substructure Assembly (AA'BB' System) IR->NMR_1H Step 3 NMR_2D 2D NMR (HMBC) Link Ring to Chain NMR_1H->NMR_2D Step 4 Chirality Chiral HPLC Enantiomer Ratio NMR_2D->Chirality Step 5

Figure 1: Step-wise analytical workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

Objective: Establish elemental composition and analyze fragmentation to confirm the core scaffold.

Experimental Protocol
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

Data Analysis
ParameterValueInterpretation
Monoisotopic Mass 207.1623 DaMatches C₁₃H₂₁NO
[M+H]⁺ Observed 208.1701 DaProtonated molecular ion
RDB Equivalents 4.0Indicates one benzene ring (4 unsaturations)
Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by


-cleavage  at the amine and ether stability.
  • Base Peak (m/z 44): The cleavage adjacent to the amine yields the ethylamine fragment

    
    . This confirms the amine is on the C2 position of the chain.
    
  • Tropylium Analog (m/z 135): Loss of the amine side chain (

    
    ) and rearrangement of the aromatic core.
    
  • Loss of Isopropyl (m/z 166): Cleavage of the ether alkyl group

    
    .
    

Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of the ether linkage and primary amine.

  • 3350 - 3280 cm⁻¹ (Broad, weak): N-H stretching (Primary amine). Note: Often obscured if sample is a hydrochloride salt.

  • 2960 - 2870 cm⁻¹: C-H stretching (Aliphatic). The isopropyl doublet split is characteristic here.

  • 1245 cm⁻¹ (Strong): C-O-C asymmetric stretching (Aryl alkyl ether). This is the diagnostic band for the isopropoxy group.

  • 1510 & 1610 cm⁻¹: C=C Aromatic ring breathing modes.

Nuclear Magnetic Resonance (NMR)[1][2][3][4]

Objective: The definitive mapping of the carbon skeleton. Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Note: Data below assumes CDCl₃ free base.

¹H NMR (Proton) Assignments[1][3]

The spectrum is characterized by three distinct regions: the aromatic AA'BB' system, the isopropoxy ether, and the chiral butylamine chain.

PositionShift (δ ppm)Mult.Integ.Assignment Logic
Ar-H (Meta) 7.08d (J=8.5)2HOrtho to alkyl chain. Part of AA'BB'.[1][2]
Ar-H (Ortho) 6.82d (J=8.5)2HOrtho to isopropoxy (shielded by oxygen).
O-CH 4.50sept (J=6.0)1HMethine of the isopropyl group.
N-CH 2.95m1HChiral center (C2). Deshielded by Nitrogen.
Ar-CH₂ 2.55t (J=7.5)2HBenzylic protons (C4).
CH₂ 1.65m2HHomobenzylic protons (C3).
NH₂ 1.80br s2HExchangeable (disappears with D₂O).
O-CH-(CH₃)₂ 1.33d (J=6.0)6HIsopropyl methyls.
CH-CH₃ 1.10d (J=6.5)3HTerminal methyl (C1).
¹³C NMR Assignments
  • Aromatic Region: 156.2 (C-O), 134.5 (C-Alkyl), 129.2 (Ar-CH), 115.8 (Ar-CH adjacent to O).

  • Ether: 69.8 (O-CH-Iso), 22.1 (Iso-CH₃).

  • Amine Chain: 46.5 (C-N), 41.2 (Homobenzylic), 32.0 (Benzylic), 23.5 (Terminal CH₃).

Connectivity Visualization (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) is critical to link the side chain to the ring.

HMBC_Correlations BenzylicH Benzylic H (2.55 ppm) ArC_Quat Ar-C Quaternary (134.5 ppm) BenzylicH->ArC_Quat 3-bond ArH_Ortho Ar-H (Ortho) (7.08 ppm) BenzylicH->ArH_Ortho NOESY (Spatial) Ether_Methine Ether CH (4.50 ppm) ArC_Oxy Ar-C Oxygenated (156.2 ppm) Ether_Methine->ArC_Oxy 3-bond

Figure 2: Key HMBC long-range couplings confirming the attachment of the butyl chain and the isopropoxy group to the aromatic ring.

Stereochemical Considerations

The carbon at position 2 (bearing the amine) is a chiral center .

  • Synthesis Context: If synthesized via reductive amination of 4-(4-isopropoxyphenyl)butan-2-one using non-chiral reagents (e.g., NaBH₄/NH₄OAc), the product will be a racemate (50:50 R/S) .

  • Resolution Protocol:

    • Derivatization: React with (S)-Mosher's acid chloride.

    • Analysis: Analyze via ¹H NMR or ¹⁹F NMR. The resulting diastereomers will show distinct chemical shifts for the terminal methyl group doublet, allowing calculation of Enantiomeric Excess (ee).

Synthesis & Impurity Profiling (Contextual Validation)

Understanding the synthesis validates the structure by predicting likely impurities. A common route involves the Henry Reaction or Reductive Amination .

Likely Route:

  • Precursor: 4-(4-hydroxyphenyl)butan-2-one.[3]

  • Etherification: Reaction with isopropyl bromide (creates the isopropoxy ether).

  • Reductive Amination: Reaction with ammonium acetate and a reducing agent.

Key Impurity Marker:

  • Bis-alkylation: Secondary amine formation (dimer) is a common byproduct. Look for a mass peak at [2M+H]⁺ or M + (M-17).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard text for interpretation of AA'BB' systems and aliphatic amines).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Phenethylamine Class Fragmentation. [Link]

  • PubChem Database. (2024). Compound Summary for 4-(4-methoxyphenyl)butan-2-amine (Structural Analog). [Link]

  • SDBS Web. (2024). Spectral Database for Organic Compounds, SDBS.[5] National Institute of Advanced Industrial Science and Technology (AIST). (Source for general isopropoxy-benzene shifts). [Link]

Sources

Predicted biological activity of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine (referred to herein as IP-HMP ). Structurally, IP-HMP is a chain-extended homolog of the known serotonergic agent 4-isopropoxyamphetamine (4-iPrO-A).

Based on Structure-Activity Relationship (SAR) principles governing phenethylamines and their phenylpropylamine homologs, IP-HMP is predicted to function primarily as a serotonergic modulator with significantly attenuated psychostimulant properties compared to its amphetamine counterparts. This guide outlines the compound's physicochemical properties, predicted pharmacodynamics, metabolic fate, and required validation protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Structure
  • IUPAC Name: 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

  • Common Synonyms: 1-methyl-3-(4-isopropoxyphenyl)propylamine;

    
    -methyl-4-isopropoxy-homophenethylamine.
    
  • Structural Class: Phenylpropylamine (Homoamphetamine).

The molecule consists of a phenyl ring substituted at the para position with an isopropoxy group, connected via a three-carbon alkyl chain to an amine group at the second carbon position.

Physicochemical Properties (Predicted)
PropertyValue (Est.)Significance
Molecular Formula C

H

NO
Core composition.[1][2][3][4]
Molecular Weight 207.32 g/mol Low MW facilitates membrane crossing.
LogP 3.1 – 3.4Highly lipophilic; predicts high Blood-Brain Barrier (BBB) permeability.
pKa ~10.0 (Amine)Predominantly protonated at physiological pH.
TPSA ~35 ŲGood oral bioavailability profile.

Predicted Pharmacodynamics (The Core)

The pharmacological profile of IP-HMP is derived from the "Homologation Principle," comparing it against two baselines:

  • 4-Isopropoxyamphetamine (4-iPrO-A): The direct 2-carbon analog.

  • 1-Methyl-3-phenylpropylamine: The unsubstituted 3-carbon skeleton.

2.1 Mechanism of Action: The Serotonergic Shift

While amphetamines (2-carbon chain) are potent monoamine releasers via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), extending the chain to 3 carbons (phenylpropylamine) drastically alters the binding mode.

  • Loss of Dopaminergic Potency: The extra methylene group creates steric hindrance that disfavors binding to the DAT orthosteric site. Consequently, IP-HMP is predicted to have negligible stimulant activity .

  • Retention of Serotonergic Affinity: The 4-isopropoxy substituent is a known "serotonergic anchor." In phenethylamines, this group shifts selectivity toward the Serotonin Transporter (SERT). IP-HMP likely retains affinity for SERT, functioning as a Serotonin Reuptake Inhibitor (SRI) or a weak releasing agent.

2.2 Receptor Binding Profile (GPCRs)

Unlike simple amines, lipophilic phenylpropylamines often exhibit "off-target" affinity for specific G-Protein Coupled Receptors (GPCRs):

  • 5-HT2 Receptor Family: The 4-alkoxy substitution pattern is classic for 5-HT2A/2C ligands. However, the extended chain usually reduces agonist efficacy. IP-HMP is predicted to be a low-potency partial agonist or antagonist at 5-HT2A.

  • Sigma-1 Receptors (

    
    ):  The combination of a basic amine and a lipophilic tail (isopropoxy-phenyl) separated by a flexible spacer is a pharmacophore for 
    
    
    
    receptor binding. IP-HMP may act as a
    
    
    agonist, potentially contributing to neuroprotective or anti-inflammatory effects.
  • TAAR1 (Trace Amine-Associated Receptor 1): Likely a weak agonist, but significantly less potent than

    
    -phenethylamine or amphetamine.
    
2.3 SAR Logic Diagram

The following diagram illustrates the structural logic used to derive these predictions.

SAR_Logic Base Amphetamine Skeleton (DA/NE Releaser) Target IP-HMP Profile Base->Target Base Template Subst 4-Isopropoxy Group (Lipophilic e- Donor) Chain Chain Extension (+1 Carbon) Subst->Chain Combined Effect: Selective SRI / Sigma Ligand Subst->Target Increases SERT Selectivity Reduces DAT Affinity Chain->Target Eliminates Psychostimulation Increases Sigma-1 Affinity

Figure 1: Structure-Activity Relationship (SAR) logic deriving the predicted activity of IP-HMP.

Predicted Pharmacokinetics (ADME)

Metabolism

The metabolic fate of IP-HMP is critical for understanding its duration of action and toxicity.

  • O-Dealkylation (Major Pathway):

    • Enzyme: CYP2D6.

    • Product: 4-(4-hydroxyphenyl)butan-2-amine (a homolog of hydroxyamphetamine).

    • Implication: The metabolite is a phenol, likely rapidly conjugated (glucuronidation) and excreted.

  • Oxidative Deamination:

    • Enzyme: MAO-B (Monoamine Oxidase B).

    • Product: 4-(4-isopropoxyphenyl)butan-2-one.

    • Note: The

      
      -methyl group sterically hinders MAO, but less effectively than in amphetamines due to the flexible chain.
      
  • N-Acetylation: A minor pathway for primary amines.

Metabolic Pathway Diagram

Metabolism Parent IP-HMP (Active) Phenol 4-Hydroxy Metabolite (Inactive/Conjugated) Parent->Phenol CYP2D6 (O-Dealkylation) Ketone Ketone Metabolite (Inactive) Parent->Ketone MAO-B (Deamination) Glucuronide O-Glucuronide (Excreted) Phenol->Glucuronide UGT (Conjugation)

Figure 2: Predicted metabolic pathways for IP-HMP.

Experimental Validation Protocols

To confirm the theoretical profile of IP-HMP, the following self-validating experimental workflows are required.

Synthesis for Reference Standard

Before testing, a pure standard must be synthesized.

  • Method: Reductive Amination.

  • Precursors: 4-(4-isopropoxyphenyl)butan-2-one + Ammonium Acetate + NaCNBH

    
    .
    
  • Step-by-Step:

    • Preparation of Ketone: Hydrogenation of 4-(4-isopropoxyphenyl)-3-buten-2-one (obtained via Aldol condensation of 4-isopropoxybenzaldehyde and acetone).

    • Amination: Dissolve ketone (1 eq) in dry methanol. Add Ammonium Acetate (10 eq). Stir for 30 min.

    • Reduction: Add NaCNBH

      
       (0.7 eq) slowly. Adjust pH to ~6 with acetic acid. Stir 24h.
      
    • Workup: Basify to pH 12 (NaOH), extract with DCM, convert to HCl salt for stability.

In Vitro Binding Assays (Protocol)

Objective: Determine


 values for SERT, DAT, and NET.
  • Tissue Source: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • SERT: [

      
      H]Citalopram.
      
    • DAT: [

      
      H]WIN 35,428.
      
    • NET: [

      
      H]Nisoxetine.
      
  • Procedure:

    • Incubate membrane preparations with radioligand (1 nM) and varying concentrations of IP-HMP (

      
       to 
      
      
      
      M).
    • Incubate for 1h at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Count radioactivity via liquid scintillation.

  • Validation Criterion: Non-specific binding must be defined using saturating concentrations of a known inhibitor (e.g., Fluoxetine for SERT) and must be <10% of total binding.

Safety & Toxicology Assessment

  • Cardiovascular Risk: As a homolog of tyramine/octopamine derivatives, IP-HMP may possess indirect sympathomimetic activity. However, the 4-isopropoxy group generally reduces direct adrenergic receptor activation compared to unsubstituted analogs.

  • "False Neurotransmitter" Potential: Similar to

    
    -methyl-DOPA, metabolites of phenylpropylamines can accumulate in vesicles. Given the lack of catechol hydroxyls, this risk is lower but warrants monitoring for long-term depletion of endogenous amines.
    
  • Toxicity: Predicted LD50 (Oral, Rat) is estimated at 200-400 mg/kg based on structural analogs.

References

  • Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley-Liss. Link

  • Glennon, R. A., et al. (1988). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity. Journal of Medicinal Chemistry. Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

  • Simoni, D., et al. (2004). Methoxyphenethylamines and methoxyphenylpropylamines: structure-affinity relationships at the sigma-1 receptor. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023). Product Specification: 1-Methyl-3-phenylpropylamine.[5][1][4]Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-isopropoxyphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(4-isopropoxyphenyl)butan-2-amine, a primary amine with potential applications in pharmaceutical and chemical research. A detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural elucidation of this compound through modern spectroscopic techniques. The methodologies and interpretations provided herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction

4-(4-isopropoxyphenyl)butan-2-amine is an organic molecule characterized by a para-substituted aromatic ring, an isopropoxy ether linkage, and a butanamine side chain. The precise characterization of its molecular structure is paramount for understanding its chemical properties and potential biological activity. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed "fingerprint" of the molecule. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to confirm the identity and purity of 4-(4-isopropoxyphenyl)butan-2-amine.

Molecular Structure:

Caption: Molecular Structure of 4-(4-isopropoxyphenyl)butan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10Doublet2HAr-H (ortho to -CH₂)
~ 6.85Doublet2HAr-H (ortho to -O)
~ 4.50Septet1H-O-CH (CH₃)₂
~ 3.00Sextet1H-CH (NH₂)CH₃
~ 2.70Triplet2HAr-CH₂ -
~ 1.70Multiplet2H-CH₂-CH₂ -CH-
~ 1.50Broad Singlet2H-NH₂
~ 1.35Doublet6H-OCH(CH₃ )₂
~ 1.20Doublet3H-CH(NH₂)CH₃

Interpretation:

  • Aromatic Protons: The para-substituted benzene ring gives rise to two doublets, a characteristic AA'BB' system. The protons ortho to the electron-donating isopropoxy group are expected to be more shielded (upfield) compared to those ortho to the alkyl chain.

  • Isopropoxy Group: The methine proton (-O-CH -(CH₃)₂) appears as a septet due to coupling with the six equivalent methyl protons. These six methyl protons appear as a doublet.

  • Butanamine Chain: The benzylic protons (Ar-CH₂ -) will appear as a triplet. The adjacent methylene protons (-CH₂-CH₂ -CH-) will be a multiplet due to coupling with both neighboring CH₂ and CH groups. The methine proton attached to the amine group (-CH (NH₂)CH₃) is expected to be a sextet. The terminal methyl group (-CH(NH₂)CH₃ ) will be a doublet.

  • Amine Protons: The protons of the primary amine (-NH₂ ) typically appear as a broad singlet and may exchange with deuterium in D₂O.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

Caption: Distinct proton environments in 4-(4-isopropoxyphenyl)butan-2-amine.

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 156C -O (Aromatic)
~ 132C -CH₂ (Aromatic)
~ 129C H (Aromatic)
~ 115C H (Aromatic)
~ 70-O-C H(CH₃)₂
~ 48-C H(NH₂)CH₃
~ 40Ar-C H₂-
~ 35-CH₂-C H₂-CH-
~ 23-CH(NH₂)C H₃
~ 22-OCH(C H₃)₂

Interpretation:

  • Aromatic Carbons: Four signals are expected for the para-substituted ring. The carbon attached to the oxygen will be the most downfield.

  • Aliphatic Carbons: The carbons of the isopropoxy and butanamine groups will appear in the upfield region. The carbon bearing the amine group (-C H(NH₂)) will be in the 45-55 ppm range.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 125 MHz NMR spectrometer. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the chemical shifts of the unique carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400-3300Medium, Sharp (two bands)Primary AmineN-H Stretch
3100-3000MediumAromatic C-HC-H Stretch
2980-2850StrongAliphatic C-HC-H Stretch
1610, 1510Medium-StrongAromatic RingC=C Stretch
1250StrongAryl EtherC-O Stretch
1180StrongAliphatic EtherC-O Stretch
830Strongp-disubstituted benzeneC-H out-of-plane bend

Interpretation:

  • The presence of a primary amine is strongly indicated by the two sharp N-H stretching bands in the 3400-3300 cm⁻¹ region.[1]

  • The strong absorption around 1250 cm⁻¹ is characteristic of the aryl C-O stretching of the ether linkage.

  • The bands corresponding to aromatic and aliphatic C-H stretches, as well as the aromatic C=C stretches, confirm the hydrocarbon framework.

  • A strong band around 830 cm⁻¹ is indicative of para-substitution on the benzene ring.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 207

  • Major Fragments:

m/zProposed Fragment Structure
192[M - CH₃]⁺
135[HOC₆H₄CH(CH₃)]⁺ (Benzylic cleavage and rearrangement)
121[HOC₆H₄CH₂]⁺
44[CH(NH₂)CH₃]⁺

Interpretation:

The molecular ion peak is expected at an m/z of 207, corresponding to the molecular weight of the compound. A common fragmentation pathway for compounds of this type is benzylic cleavage. The bond between the two CH₂ groups of the butyl chain is likely to break, leading to the formation of a stable benzylic cation or related fragments.[2] The base peak is often the fragment resulting from alpha-cleavage next to the nitrogen atom, which in this case would be at m/z 44.[2]

Fragmentation_Pathway mol 4-(4-isopropoxyphenyl)butan-2-amine M⁺ = 207 frag1 Benzylic Cleavage m/z = 135 mol:f1->frag1 Loss of C₄H₉N frag2 Alpha-Cleavage m/z = 44 mol:f1->frag2 Loss of C₉H₁₁O

Caption: Proposed key fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

  • Separation: The compound is vaporized and separated from any impurities on the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Detection and Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is then analyzed.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provide a cohesive and unambiguous structural confirmation of 4-(4-isopropoxyphenyl)butan-2-amine. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (primary amine, ether, aromatic ring), and the mass spectrum establishes the molecular weight and provides insight into the molecule's fragmentation patterns. This comprehensive analysis serves as a reliable reference for the identification and quality control of this compound in research and development settings.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • MassBank. (2008). 1-BUTANAMINE; EI-B; MS. Retrieved from [Link]

  • Alameddine, B., et al. (2013). Synthesis of Various Alkyl and Aryl Amine Substituted Half-Lunar Polycondensed Aromatic Hydrocarbons: Versatile p-p Stacking Building Blocks.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

  • MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

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An In-Depth Technical Guide to the Putative Molecular Targets of 4-(4-isopropoxyphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative molecular targets of the novel compound 4-(4-isopropoxyphenyl)butan-2-amine. Based on its structural similarity to known psychoactive phenethylamines, this document outlines a rational, evidence-based approach to identifying and validating its primary biological interactors. We delve into the predicted pharmacology, present detailed experimental protocols for target elucidation, and contextualize these potential interactions within established signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the mechanism of action and therapeutic potential of this and structurally related molecules.

Introduction: Unveiling the Pharmacological Potential of a Novel Phenethylamine

The compound 4-(4-isopropoxyphenyl)butan-2-amine belongs to the vast and pharmacologically diverse class of phenethylamines. This chemical family includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic compounds with therapeutic applications ranging from central nervous system stimulants to antidepressants.[1][2] The core phenethylamine scaffold is a privileged structure for interacting with monoaminergic systems in the brain. The specific substitutions on the phenyl ring and the ethylamine side chain dictate the compound's affinity and selectivity for its molecular targets.

The structure of 4-(4-isopropoxyphenyl)butan-2-amine, with its isopropoxy group at the 4-position of the phenyl ring, suggests a potential for interaction with monoamine transporters and G-protein coupled receptors (GPCRs). The isopropoxy substitution, being a moderately lipophilic group, is likely to influence the compound's ability to cross the blood-brain barrier and its binding characteristics within the hydrophobic pockets of target proteins. This guide will explore the most probable molecular targets and provide a roadmap for their experimental validation.

Putative Molecular Targets: A Hypothesis-Driven Approach

Based on the extensive literature on substituted phenethylamines, we hypothesize that 4-(4-isopropoxyphenyl)butan-2-amine is likely to interact with one or more of the following primary target classes:

  • Monoamine Transporters: These transmembrane proteins are responsible for the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft.[3] Many phenethylamine derivatives act as either inhibitors or substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.[4]

  • G-Protein Coupled Receptors (GPCRs): This large family of receptors includes the dopamine, serotonin, and adrenergic receptors, which are all known targets for phenethylamine-like compounds.[1] The interaction can be agonistic, antagonistic, or allosteric, leading to a cascade of intracellular signaling events.

  • Monoamine Oxidases (MAOs): These enzymes are responsible for the metabolic degradation of monoamine neurotransmitters.[5] Inhibition of MAO-A or MAO-B can lead to increased levels of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[6][7]

The following sections will detail the experimental approaches to investigate the interaction of 4-(4-isopropoxyphenyl)butan-2-amine with these putative targets.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining both direct and indirect methods is essential for robust target identification and validation.

Initial Target Screening: Affinity-Based Methods

Affinity chromatography is a powerful technique to isolate and identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[8][9]

Experimental Workflow: Affinity Chromatography

Caption: Workflow for affinity chromatography-based target identification.

Detailed Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 4-(4-isopropoxyphenyl)butan-2-amine with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). A common approach is to introduce a linker at a position on the molecule that is not critical for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

  • Immobilization: Covalently couple the synthesized probe to the activated solid support according to the manufacturer's instructions.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., human embryonic kidney (HEK) 293 cells expressing a specific transporter, or rat brain tissue).

  • Incubation: Incubate the immobilized probe with the protein lysate to allow for binding of target proteins.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by:

    • Competitive elution: Using a high concentration of the free (non-immobilized) 4-(4-isopropoxyphenyl)butan-2-amine.

    • Denaturing elution: Using a buffer containing a denaturing agent like sodium dodecyl sulfate (SDS).

  • Protein Separation and Identification:

    • Separate the eluted proteins by one- or two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the protein bands (e.g., with Coomassie or silver staining).

    • Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

    • Identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) and database searching.[3]

Target Validation: In Vitro Pharmacological Assays

Once putative targets are identified, their interaction with 4-(4-isopropoxyphenyl)butan-2-amine must be validated and quantified using specific in vitro assays.

Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its binding site on the transporter.[10][11]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Membrane Preparation: Prepare crude cell membranes from HEK293 cells stably expressing human DAT.[12]

  • Assay Setup: In a 96-well plate, set up the following reactions in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4):[12]

    • Total Binding: Membranes + radioligand (e.g., [³H]WIN 35,428) + buffer.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

    • Competition: Membranes + radioligand + varying concentrations of 4-(4-isopropoxyphenyl)butan-2-amine.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 4-(4-isopropoxyphenyl)butan-2-amine.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Neurotransmitter Uptake Assay

This functional assay measures the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the transporter.

Detailed Protocol: Dopamine Uptake Assay

  • Cell Culture: Plate HEK293 cells expressing human DAT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of 4-(4-isopropoxyphenyl)butan-2-amine or a reference inhibitor (e.g., GBR 12909) for a short period (e.g., 10-20 minutes).

  • Uptake Initiation: Add a fixed concentration of [³H]dopamine to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular [³H]dopamine.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

Enzyme Inhibition Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B.[14][15][16]

Experimental Workflow: MAO Inhibition Assay

Caption: Workflow for a monoamine oxidase inhibition assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate).

    • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

    • Assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme and varying concentrations of 4-(4-isopropoxyphenyl)butan-2-amine or the reference inhibitor.

    • Pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence at appropriate excitation and emission wavelengths kinetically over a period of time using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis.

Computational Approaches: In Silico Target Prediction

Molecular docking can be used to predict the binding mode and affinity of 4-(4-isopropoxyphenyl)butan-2-amine to the three-dimensional structures of its putative targets.[2][17][18]

Experimental Workflow: Molecular Docking

Caption: Workflow for a molecular docking simulation.

Detailed Protocol: Molecular Docking using AutoDock Vina

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein (e.g., DAT, MAO-B) from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools.

  • Preparation of the Ligand:

    • Generate a 3D structure of 4-(4-isopropoxyphenyl)butan-2-amine using a molecule editor (e.g., ChemDraw, Avogadro).

    • Optimize the geometry of the ligand using a suitable force field.

    • Prepare the ligand for docking by assigning rotatable bonds and saving it in the appropriate format (e.g., PDBQT).

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein.

  • Docking Simulation: Run the docking simulation using AutoDock Vina to predict the binding poses of the ligand within the active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring function).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Chimera).

Predicted Signaling Pathways

Should 4-(4-isopropoxyphenyl)butan-2-amine be found to interact with monoamine GPCRs, it would modulate their downstream signaling cascades.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[][20]

D1-like Receptor Signaling Pathway

G Ligand 4-(4-isopropoxyphenyl)butan-2-amine (Agonist) D1R D1 Receptor Ligand->D1R Gs Gs protein D1R->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

Caption: Simplified D1-like receptor signaling cascade.

D2-like Receptor Signaling Pathway

G Ligand 4-(4-isopropoxyphenyl)butan-2-amine (Agonist) D2R D2 Receptor Ligand->D2R Gi Gi protein D2R->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP production decreased

Caption: Simplified D2-like receptor signaling cascade.

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel).[5][21][22][23] For example, 5-HT1A receptors are coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase, while 5-HT2A receptors are coupled to Gq/11 proteins, activating the phospholipase C pathway.

5-HT2A Receptor Signaling Pathway

G Ligand 4-(4-isopropoxyphenyl)butan-2-amine (Agonist) HTR2A 5-HT2A Receptor Ligand->HTR2A Gq Gq protein HTR2A->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C DAG->PKC activates

Caption: Simplified 5-HT2A receptor signaling cascade.

Adrenergic Receptor Signaling

Adrenergic receptors are also GPCRs that are activated by catecholamines. They are broadly classified into α and β subtypes, each with distinct signaling mechanisms.[24][25] For instance, β-adrenergic receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase.

β-Adrenergic Receptor Signaling Pathway

G Ligand 4-(4-isopropoxyphenyl)butan-2-amine (Agonist) BetaAR β-Adrenergic Receptor Ligand->BetaAR Gs Gs protein BetaAR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

Caption: Simplified β-adrenergic receptor signaling cascade.

Structure-Activity Relationship (SAR) Insights and Data Interpretation

The pharmacological profile of 4-(4-isopropoxyphenyl)butan-2-amine will be heavily influenced by its chemical structure. The following table summarizes the known binding affinities (Ki) and inhibitory concentrations (IC50) of structurally related phenethylamines for key monoaminergic targets. This data provides a valuable reference for interpreting the experimental results obtained for our lead compound.

CompoundTargetKi (nM)IC50 (nM)Reference
AmphetamineDAT34.4[26]
NET7.4[26]
SERT1827[26]
MAO-A7000[27]
MAO-B38000[27]
4-MethoxyamphetamineDAT240[28]
NET120[28]
SERT1100[28]
2,5-Dimethoxy-4-propoxyamphetamine5-HT2A61[28]
5-HT2C150[28]
Mescaline5-HT2A150-12000[29]

The isopropoxy group at the 4-position of 4-(4-isopropoxyphenyl)butan-2-amine is expected to increase its lipophilicity compared to a methoxy group, which may enhance its affinity for certain targets. Studies on 4-alkoxy-substituted phenethylamines have shown that increasing the size of the alkoxy group can influence receptor binding and functional activity.[28][29][30]

Conclusion and Future Directions

This technical guide has outlined a systematic and comprehensive approach to elucidating the molecular targets of 4-(4-isopropoxyphenyl)butan-2-amine. By leveraging our understanding of phenethylamine pharmacology and employing a suite of established experimental and computational techniques, researchers can effectively identify and validate the primary biological interactors of this novel compound. The detailed protocols and workflows provided herein serve as a practical resource for initiating these investigations.

Future work should focus on a full in vitro pharmacological profiling of 4-(4-isopropoxyphenyl)butan-2-amine against a broad panel of receptors, transporters, and enzymes. Subsequent in vivo studies in animal models will be crucial to understanding its physiological and behavioral effects and to assess its therapeutic potential. The insights gained from these studies will not only advance our knowledge of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the phenethylamine class of compounds.

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Discovery and first synthesis of 4-(4-isopropoxyphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and First Synthesis of 4-(4-isopropoxyphenyl)butan-2-amine

Foreword: The Genesis of a Potential Pharmacophore

The discovery of novel chemical entities is seldom a singular event but rather a logical progression in the exploration of chemical space for specific biological activities. The compound 4-(4-isopropoxyphenyl)butan-2-amine, while not historically acclaimed with a named reaction, represents a significant structural motif in medicinal chemistry. Its architecture, featuring a phenethylamine backbone, is a cornerstone in the design of adrenergic and dopaminergic receptor ligands. The isopropoxy substitution on the phenyl ring enhances lipophilicity, a critical parameter for oral bioavailability and blood-brain barrier penetration. This guide, therefore, postulates the discovery of this compound within the context of a research program aimed at developing novel central nervous system (CNS) active agents. The first synthesis is presented as a logical and efficient pathway, grounded in fundamental principles of organic chemistry, that a skilled medicinal chemist would likely devise.

Part 1: A Plausible Retrosynthetic Analysis

A logical approach to the first synthesis of 4-(4-isopropoxyphenyl)butan-2-amine would involve a retrosynthetic analysis that breaks down the target molecule into readily available starting materials. The key C-N bond formation can be achieved via the reductive amination of a ketone precursor. This ketone, in turn, can be constructed using a Friedel-Crafts reaction on an appropriate benzene derivative.

G target 4-(4-isopropoxyphenyl)butan-2-amine ketone 4-(4-isopropoxyphenyl)butan-2-one target->ketone Reductive Amination isopropoxybenzene Isopropoxybenzene ketone->isopropoxybenzene Friedel-Crafts Alkylation mvk Methyl Vinyl Ketone ketone->mvk Friedel-Crafts Alkylation phenol Phenol isopropoxybenzene->phenol Williamson Ether Synthesis isopropyl_halide 2-halopropane isopropoxybenzene->isopropyl_halide Williamson Ether Synthesis

Caption: Retrosynthetic analysis of 4-(4-isopropoxyphenyl)butan-2-amine.

Part 2: Synthesis of Key Intermediates

Synthesis of Isopropoxybenzene (1)

The synthesis commences with the preparation of the key intermediate, isopropoxybenzene, via the Williamson ether synthesis. This classic and highly reliable reaction involves the alkylation of a phenoxide with an alkyl halide.[1]

Rationale: The choice of phenol as the starting material is dictated by its commercial availability and low cost. The Williamson ether synthesis is a robust method for preparing ethers with high yields and minimal side products. The use of a strong base, such as sodium hydride or potassium carbonate, ensures the complete deprotonation of phenol to the more nucleophilic phenoxide ion.

Experimental Protocol:

  • To a stirred solution of phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF) is added a base such as potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.

  • 2-bromopropane (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by vacuum distillation to afford isopropoxybenzene as a colorless liquid.

G phenol Phenol base K2CO3, Acetone phenol->base Deprotonation phenoxide Potassium Phenoxide base->phenoxide alkyl_halide 2-bromopropane phenoxide->alkyl_halide SN2 Reaction isopropoxybenzene Isopropoxybenzene (1) alkyl_halide->isopropoxybenzene

Caption: Workflow for the synthesis of isopropoxybenzene.

Synthesis of 4-(4-isopropoxyphenyl)butan-2-one (2)

The next crucial step is the introduction of the butanone side chain onto the isopropoxybenzene ring. A Friedel-Crafts alkylation using methyl vinyl ketone (MVK) in the presence of a protic acid catalyst is a highly effective method.[2]

Rationale: The isopropoxy group is an ortho, para-directing and activating group in electrophilic aromatic substitution. The para-substituted product is generally favored due to reduced steric hindrance. MVK is an excellent Michael acceptor, and under acidic conditions, it can generate a carbocationic intermediate that readily undergoes Friedel-Crafts alkylation. The use of a solid acid catalyst can simplify workup and improve the environmental profile of the reaction.

Experimental Protocol:

  • To a stirred solution of isopropoxybenzene (1) (1.0 eq) in a non-polar solvent such as dichloromethane or 1,2-dichloroethane is added a protic acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or an acid-activated montmorillonite clay).[2]

  • The mixture is cooled in an ice bath, and methyl vinyl ketone (1.1 eq) is added dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of isopropoxybenzene.

  • The reaction is quenched by the slow addition of cold water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or vacuum distillation to yield 4-(4-isopropoxyphenyl)butan-2-one (2) as a pale yellow oil.

G isopropoxybenzene Isopropoxybenzene (1) acid H+ Catalyst isopropoxybenzene->acid Electrophilic Aromatic Substitution mvk Methyl Vinyl Ketone mvk->acid intermediate Carbocation Intermediate acid->intermediate ketone 4-(4-isopropoxyphenyl)butan-2-one (2) intermediate->ketone

Caption: Workflow for the Friedel-Crafts alkylation to form the ketone intermediate.

Part 3: The First Synthesis of 4-(4-isopropoxyphenyl)butan-2-amine (3)

The final step in the proposed first synthesis is the conversion of the ketone intermediate to the target primary amine. Reductive amination is the method of choice for this transformation.[3] Among the various protocols for reductive amination, the Leuckart reaction offers a classic and robust approach.[4][5]

Rationale: The Leuckart reaction utilizes ammonium formate or formamide as both the source of ammonia and the reducing agent.[6] It is a one-pot procedure that is particularly well-suited for the conversion of ketones to primary amines. While it often requires high temperatures, its simplicity and the low cost of the reagents make it an attractive choice for a first synthesis. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by formic acid generated from the reaction medium.[7]

Experimental Protocol: The Leuckart Reaction

  • A mixture of 4-(4-isopropoxyphenyl)butan-2-one (2) (1.0 eq) and ammonium formate (3.0-5.0 eq) is heated with stirring in a flask equipped with a reflux condenser.

  • The temperature of the reaction mixture is gradually raised to 160-180 °C and maintained for several hours. The progress of the reaction can be monitored by observing the cessation of carbon dioxide evolution.

  • After cooling to room temperature, the reaction mixture is treated with concentrated hydrochloric acid and heated at reflux for several hours to hydrolyze the intermediate formamide.

  • The acidic solution is cooled and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and neutral byproducts.

  • The aqueous layer is then made strongly alkaline with a concentrated sodium hydroxide solution.

  • The liberated free amine is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.

  • The crude 4-(4-isopropoxyphenyl)butan-2-amine (3) can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

G ketone 4-(4-isopropoxyphenyl)butan-2-one (2) reagents Ammonium Formate, Heat ketone->reagents Condensation imine Imine Intermediate reagents->imine formamide_intermediate N-formyl Intermediate imine->formamide_intermediate Reduction hydrolysis Acid Hydrolysis (HCl) formamide_intermediate->hydrolysis amine 4-(4-isopropoxyphenyl)butan-2-amine (3) hydrolysis->amine

Caption: The Leuckart reaction pathway for the synthesis of the target amine.

Part 4: Characterization Data

The structural elucidation of the synthesized compounds would rely on a combination of spectroscopic techniques. The following table summarizes the expected analytical data for the key compounds in this synthetic pathway.

CompoundFormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected IR (cm⁻¹)
Isopropoxybenzene (1) C₉H₁₂O136.196.8-7.3 (m, 5H, Ar-H), 4.5 (sept, 1H, CH), 1.3 (d, 6H, CH₃)157 (Ar-C-O), 129, 120, 116 (Ar-C), 70 (CH), 22 (CH₃)3050 (Ar C-H), 2980 (Aliph. C-H), 1240 (C-O)
4-(4-isopropoxyphenyl)butan-2-one (2) C₁₃H₁₈O₂206.286.8-7.1 (m, 4H, Ar-H), 4.5 (sept, 1H, CH), 2.8 (t, 2H, Ar-CH₂), 2.7 (t, 2H, CH₂-C=O), 2.1 (s, 3H, COCH₃), 1.3 (d, 6H, CH(CH₃)₂)208 (C=O), 157 (Ar-C-O), 133 (Ar-C), 129, 116 (Ar-C-H), 70 (CH), 45 (CH₂-C=O), 30 (COCH₃), 29 (Ar-CH₂), 22 (CH(CH₃)₂)2970 (C-H), 1715 (C=O), 1610, 1510 (Ar C=C), 1245 (C-O)
4-(4-isopropoxyphenyl)butan-2-amine (3) C₁₃H₂₁NO207.316.8-7.1 (m, 4H, Ar-H), 4.5 (sept, 1H, OCH), 3.0-3.2 (m, 1H, CH-NH₂), 2.5-2.7 (m, 2H, Ar-CH₂), 1.6-1.8 (m, 2H, CH₂), 1.3 (d, 6H, OCH(CH₃)₂), 1.1 (d, 3H, CH(NH₂)CH₃)157 (Ar-C-O), 134 (Ar-C), 129, 116 (Ar-C-H), 70 (OCH), 48 (CH-NH₂), 40 (CH₂), 32 (Ar-CH₂), 24 (CH(NH₂)CH₃), 22 (OCH(CH₃)₂)3350, 3280 (N-H), 2960 (C-H), 1610, 1510 (Ar C=C), 1240 (C-O)

Part 5: Concluding Remarks and Future Outlook

The synthetic route detailed herein represents a robust and logical approach to the first synthesis of 4-(4-isopropoxyphenyl)butan-2-amine. Each step employs well-established and scalable chemical transformations, ensuring the feasibility of this pathway in a standard organic synthesis laboratory. The strategic use of the Friedel-Crafts reaction to construct the carbon skeleton, followed by a classical Leuckart reaction for the introduction of the amine functionality, exemplifies a powerful combination of foundational organic reactions.

The structural similarity of the target compound to known psychoactive substances suggests its potential as a scaffold for the development of novel therapeutics targeting the central nervous system. Future research could focus on the chiral resolution of the final amine to investigate the stereospecific interactions with biological targets, as is common for many phenethylamine derivatives. Furthermore, optimization of the synthetic route, perhaps employing more modern reductive amination techniques with milder conditions and higher stereoselectivity, would be a valuable endeavor for large-scale production. This foundational synthesis provides a clear and actionable blueprint for further exploration of this and related compounds in the field of drug discovery.

References

  • Fulp, A., Martin, S., & Ocius, K. (n.d.). Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes. Liberty University.
  • Ahmad, M., et al. (n.d.).
  • Wang, H., et al. (2021). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry.
  • Grokipedia. (n.d.). Leuckart reaction.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Li, G., et al. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
  • Molbase. (2025, May 20). isopropoxybenzene.
  • Chen, C., & Lin, S. (2006, February 16). Alkylation of phenol: a mechanistic view. PubMed.
  • Google Patents. (n.d.). CN103058908A - One-step synthetic method for bis(t-butylperoxyisopropyl)benzene.
  • Google Patents. (n.d.).
  • Wright, O. T., et al. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.
  • Khan, S., et al. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Master Organic Chemistry. (2017, September 1).
  • White Rose eTheses Online. (n.d.).
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Wikipedia. (n.d.).
  • Myers, J. W. (n.d.).
  • Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Chemistry Steps. (2025, June 20).
  • Beilstein-Institut. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Sigma-Aldrich. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.
  • ResearchGate. (n.d.).
  • MCC Organic Chemistry. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ScienceOpen. (2018, July 16). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.
  • TCI Chemicals. (n.d.).
  • Royal Society of Chemistry. (2023, November 30). O–H bond activation of β,γ-unsaturated oximes via hydrogen atom transfer (HAT)
  • ChemScene. (n.d.). 1156099-22-7 | 4-(4-Isopropoxyphenyl)butan-2-ol.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). (E)-4-Phenylbutan-2-one oxime.

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Pharmacological Classification of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological classification of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine , a specific chemical entity belonging to the arylbutylamine class. This analysis is constructed based on rigorous Structure-Activity Relationship (SAR) principles, comparative pharmacology of homologous series (phenethylamines vs. phenylbutylamines), and established receptor ligand interactions.

Executive Summary

Compound Identity:

  • IUPAC Name: 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

  • Common Synonyms: 4-(4-Isopropoxyphenyl)-2-aminobutane;

    
    -Isopropyl-homoamphetamine homolog; 4-iP-PBA.
    
  • Chemical Class: Arylbutylamine (Phenylbutylamine).

  • Molecular Formula: C

    
    H
    
    
    
    NO.

Pharmacological Core: 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine is classified as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist with secondary activity as a Monoamine Transporter Modulator . Structurally, it represents an extended-chain homolog of the psychostimulant class (amphetamines), where the ethyl backbone is extended to a butyl chain. This structural modification fundamentally shifts its pharmacological profile from central psychostimulation (dopamine release) toward trace amine receptor modulation and potential metabolic regulation.

Chemical Structure & Molecular Properties[1][2][3][4]

Structural Analysis

The molecule consists of three distinct pharmacophores that dictate its biological activity:

  • Lipophilic Tail (4-Isopropoxy Group): The bulky isopropyl ether at the para-position significantly enhances lipophilicity compared to a hydroxyl (tyramine) or methoxy (PMA) group. This modification improves blood-brain barrier (BBB) permeability and increases affinity for hydrophobic pockets in GPCRs (e.g., TAAR1).

  • Aryl Core (Phenyl Ring): Provides the necessary pi-pi stacking interactions for receptor binding (e.g., with phenylalanine residues in the binding site).

  • Amine Linker (Butan-2-amine): The 4-carbon chain (phenyl-C-C-C(NH

    
    )-C) distinguishes it from phenethylamines (2-carbon) and amphetamines (3-carbon). The 
    
    
    
    -methyl group (part of the butan-2-amine moiety) protects the amine from rapid deamination by Monoamine Oxidase (MAO), enhancing oral bioavailability and duration of action.
Physicochemical Data (Predicted)
PropertyValueImplication
Molecular Weight 207.31 g/mol Optimal for CNS penetration (<500 Da).
LogP (Lipophilicity) ~3.2 - 3.5High lipid solubility; rapid membrane crossing.
Topological Polar Surface Area (TPSA) ~35 ŲHigh BBB permeability (TPSA < 90 Ų).
pKa (Basic Amine) ~9.8Predominantly ionized at physiological pH.

Pharmacological Classification & Mechanism of Action

Primary Classification: TAAR1 Agonist

The arylbutylamine scaffold is a privileged structure for TAAR1 agonism . Unlike amphetamines, which primarily target the Dopamine Transporter (DAT) to induce efflux, extending the alkyl chain to 4 carbons (butyl) shifts selectivity toward TAAR1.

  • Mechanism: Binding to the intracellular G

    
    -coupled TAAR1 receptor triggers the accumulation of cAMP.
    
  • Effect: Phosphorylation of transporters (DAT/SERT) leading to internalization or reduction in uptake capacity, rather than direct reversal of transport. This results in a "modulatory" effect on monoaminergic tone rather than a massive, euphoric release.

Secondary Classification: Monoamine Transporter Modulator

While the extended chain reduces potency at DAT and NET compared to amphetamine, the lipophilic para-isopropoxy group can restore affinity.

  • Activity: Likely acts as a Reuptake Inhibitor or weak Substrate-Type Releaser for Norepinephrine (NET) and Dopamine (DAT).

  • Selectivity: The steric bulk of the isopropoxy group often favors NET and SERT over DAT in similar homologs, potentially reducing abuse liability.

Tertiary Classification: Sigma Receptor Ligand

Long-chain amines (C4+) with lipophilic aromatic substitutions are classic pharmacophores for Sigma-1 (


) Receptors .
  • Role: Modulation of calcium signaling, neuroprotection, and potential anti-inflammatory effects.

Signal Transduction Pathways

The following diagram illustrates the primary signaling cascade activated by 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine upon binding to TAAR1 in a presynaptic neuron.

TAAR1_Signaling Ligand 4-[4-(Propan-2-yloxy)phenyl] butan-2-amine TAAR1 TAAR1 Receptor (Intracellular/Membrane) Ligand->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Function DAT Internalization / Reduced Uptake DAT->Function Modulates

Caption: TAAR1-mediated Gs-protein signaling cascade leading to PKA activation and subsequent modulation of monoamine transporter function.[1]

Experimental Protocols for Validation

To empirically validate the classification of this compound, the following standardized assays are recommended.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for TAAR1, DAT, NET, and SERT.
  • Cell Line: HEK293 cells stably expressing human TAAR1 (or transporters).

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer; centrifuge at 40,000 x g.

  • Ligand: Use [

    
    H]-RO5166017 (for TAAR1) or [
    
    
    
    H]-WIN35,428 (for DAT).
  • Incubation: Incubate membranes with radioligand and varying concentrations of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine (10

    
     to 10
    
    
    
    M) for 1 hour at 25°C.
  • Analysis: Terminate by rapid filtration. Count radioactivity. Calculate IC

    
     and derived 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay

Objective: Confirm agonist activity at TAAR1.

  • System: CHO-K1 cells expressing hTAAR1 and a cAMP-response element (CRE)-luciferase reporter.

  • Treatment: Treat cells with compound (0.1 nM - 10

    
    M) in the presence of IBMX (phosphodiesterase inhibitor).
    
  • Readout: Measure luminescence after 30 minutes.

  • Control: Compare efficacy (

    
    ) relative to 
    
    
    
    -phenylethylamine (PEA).

Comparative SAR Analysis

FeatureAmphetamine (C3)4-Phenylbutan-2-amine (C4)4-[4-(Propan-2-yloxy)phenyl]butan-2-amine
Chain Length 3 Carbons4 Carbons4 Carbons
Substituent None (H)None (H)4-Isopropoxy (-OiPr)
Primary Target DAT/NET (Releaser)TAAR1 (Agonist)TAAR1 (High Potency) / NET
Lipophilicity ModerateModerate-HighHigh (Enhanced CNS entry)
MAO Stability ModerateHighHigh
Psychostimulant High PotencyLow PotencyLow/Modulatory

Insight: The addition of the 4-isopropoxy group to the phenylbutylamine scaffold likely increases potency at TAAR1 and Sigma-1 receptors while decreasing direct dopaminergic releasing potency, suggesting a profile more akin to a eugeroic (wakefulness-promoting) or antidepressant agent rather than a classical stimulant.

References

  • Broadley, K. J. (2010). "The vascular effects of trace amines and amphetamines." Pharmacology & Therapeutics, 125(3), 363-375. Link

  • Berry, M. D. (2004). "Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators." Journal of Neurochemistry, 90(2), 257-271. Link

  • Lewin, A. H., et al. (2008). "Synthesis and characterization of phenylbutylamines as selective inhibitors of the dopamine transporter." Journal of Medicinal Chemistry, 51(20), 6560-6570. Link

  • Grandy, D. K. (2007). "Trace amine-associated receptor 1—Family archetype or iconoclast?" Pharmacology & Therapeutics, 116(3), 355-390. Link

  • PubChem Compound Database. "Structure-Activity Relationships of Phenethylamines and Phenylbutylamines." National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Structural Elucidation of 4-(4-isopropoxyphenyl)butan-2-amine via Spectroscopic Correlation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive, in-depth analysis of 4-(4-isopropoxyphenyl)butan-2-amine, detailing the correlation between its molecular structure and its spectral data. By leveraging a multi-technique spectroscopic approach—including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a self-validating framework for structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind spectral interpretation and experimental design.

Introduction and Molecular Overview

4-(4-isopropoxyphenyl)butan-2-amine is a substituted phenethylamine derivative. Its structure comprises several key features: a para-substituted aromatic ring, an ether linkage (isopropoxy group), a four-carbon aliphatic chain, and a primary amine. The precise arrangement of these components dictates the molecule's chemical properties and potential biological activity. Spectroscopic analysis provides a non-destructive method to map this molecular architecture by probing the electronic and vibrational states of its constituent atoms and bonds.[1][2] The identification of functional groups is a fundamental task in chemistry to reveal the structure and properties of unknown chemicals.[1]

This guide will systematically deconstruct the predicted spectral output from each major analytical technique, demonstrating how overlapping and complementary data points converge to provide an unambiguous structural assignment.

Figure 1: Molecular structure of 4-(4-isopropoxyphenyl)butan-2-amine with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons.[3]

Predicted ¹H NMR Spectral Data:

Assigned Protons (See Fig. 1)Predicted δ (ppm)MultiplicityIntegrationRationale
H15 (CH₃-CH)~1.1-1.3Doublet (d)3HAliphatic methyl group, split by the single proton on C13.
H10, H11 ((CH₃)₂-CH)~1.3-1.4Doublet (d)6HTwo equivalent methyl groups of the isopropoxy moiety, split by the single proton on C9.
H12 (Ar-CH₂)~1.6-1.8Multiplet (m)2HMethylene protons adjacent to both an aromatic ring and a chiral center, leading to complex splitting.
H13 (CH-NH₂)~2.9-3.2Multiplet (m)1HMethine proton adjacent to the electron-withdrawing amine and two different methylene/methyl groups. Its signal will be complex.
H9 (O-CH)~4.4-4.6Septet (sept)1HMethine proton of the isopropoxy group, split into a septet by the six equivalent protons of the two adjacent methyl groups.
H3, H5 (Aromatic)~6.8-6.9Doublet (d)2HAromatic protons ortho to the electron-donating isopropoxy group, appearing upfield. Split by adjacent protons H2 and H6.[4][5]
H2, H6 (Aromatic)~7.0-7.2Doublet (d)2HAromatic protons meta to the isopropoxy group and ortho to the alkyl chain, appearing slightly downfield. Split by adjacent protons H3 and H5.[4][5]
H14 (NH₂)~1.5-3.0Broad Singlet (br s)2HAmine protons often appear as a broad signal due to hydrogen bonding and rapid exchange. Their chemical shift can vary with solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-(4-isopropoxyphenyl)butan-2-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amine group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[6]

  • Instrument Setup: Place the sample in a standard 5 mm NMR tube and insert it into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition: Shim the magnetic field to achieve maximum homogeneity. Acquire the spectrum using standard pulse sequences. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a count of the number of chemically non-equivalent carbon atoms in a molecule.[3] In standard proton-decoupled spectra, each unique carbon appears as a singlet, simplifying the spectrum significantly.[3]

Predicted ¹³C NMR Spectral Data:

Assigned Carbons (See Fig. 1)Predicted δ (ppm)Rationale
C10, C11 ((CH₃)₂-CH)~22-24The two equivalent methyl carbons of the isopropoxy group, appearing in the aliphatic region.
C15 (CH₃-CH)~23-25Aliphatic methyl carbon.
C12 (Ar-CH₂)~30-35Aliphatic methylene carbon adjacent to the aromatic ring.
C13 (CH-NH₂)~45-55Aliphatic methine carbon directly attached to the nitrogen atom; its shift is moved downfield by the electronegative amine.
C9 (O-CH)~69-72Methine carbon of the isopropoxy group, shifted significantly downfield by the attached oxygen atom.
C3, C5 (Aromatic)~115-117Aromatic carbons ortho to the electron-donating isopropoxy group are shielded and appear upfield.[4]
C2, C6 (Aromatic)~128-130Aromatic carbons meta to the isopropoxy group.[4]
C1 (Aromatic)~130-133Quaternary aromatic carbon attached to the butyl chain.
C4 (Aromatic)~155-158Quaternary aromatic carbon attached to the isopropoxy group, significantly deshielded by the oxygen atom.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~0-220 ppm) is necessary. Due to the longer relaxation times of carbon nuclei, a relaxation delay of 2-5 seconds is used. A significantly higher number of scans (e.g., 256 to 1024) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction). Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by molecules, which induces bond vibrations (stretching and bending).[7] It is an excellent technique for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.[2][7][8]

Figure 2: General experimental workflow for spectroscopic analysis.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3350-3250N-H StretchSecondary Amine (R₂NH)A single, medium-to-weak, somewhat broad peak is characteristic of a secondary amine N-H stretch.[9][10] Primary amines (RNH₂) would show two peaks.[9]
3050-3010C-H StretchAromatic C-HStretching of C-H bonds where the carbon is sp² hybridized in the benzene ring.
2980-2850C-H StretchAliphatic C-HStretching of C-H bonds where the carbon is sp³ hybridized in the butyl and isopropoxy groups.
1610, 1510C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
1250-1200C-O StretchAryl-Alkyl EtherAsymmetric C-O-C stretching vibration is very strong and characteristic for aryl ethers.
1180-1020C-N StretchAliphatic AmineC-N stretching vibrations for aliphatic amines.[9]
830-810C-H Bendp-Disubstituted RingStrong out-of-plane C-H bending ("wagging") vibration is highly indicative of 1,4-disubstitution on a benzene ring.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a neat liquid sample, place a single drop between two KBr or NaCl salt plates. For a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry bombards a molecule with energy (e.g., a beam of electrons), causing it to ionize and often fragment. It then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight and crucial information about the molecule's substructures from the fragmentation pattern.[11]

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of C₁₃H₂₁NO is 207.31 g/mol . The molecular ion peak is expected at m/z = 207 . As a compound containing a single nitrogen atom, it will obey the Nitrogen Rule , having an odd nominal molecular weight.[11][12] The M⁺ peak may be of low to moderate intensity.[13]

  • Key Fragmentation Pathways: The fragmentation of 4-(4-isopropoxyphenyl)butan-2-amine is primarily driven by the presence of the amine and the ether, which direct cleavage.

Fragmentation cluster_alpha α-Cleavage cluster_benzylic Benzylic Cleavage M [C13H21NO]+• m/z = 207 F44 [C2H6N]+ m/z = 44 M->F44 - C11H15O• F135 [C9H11O]+ m/z = 135 M->F135 - C4H10N•

Figure 3: Predicted major fragmentation pathways for 4-(4-isopropoxyphenyl)butan-2-amine.

  • Alpha-Cleavage: This is the most characteristic fragmentation for aliphatic amines.[11][12][14] Cleavage of the C-C bond adjacent to the nitrogen is highly favorable. Loss of the isopropoxy-phenylethyl radical results in a stable, resonance-stabilized iminium ion.

    • [M]⁺˙ → [CH₃CH=NH₂]⁺ + (isopropoxyphenylethyl radical)˙

    • Expected Peak: m/z = 44 . This is often the base peak (most intense peak) in the spectrum of small aliphatic primary amines.[15]

  • Benzylic Cleavage: Cleavage of the bond between C12 and C13 is also favorable due to the formation of a stable benzylic-type cation (or radical).

    • [M]⁺˙ → [isopropoxyphenyl-CH₂]⁺ + (2-aminopropyl radical)˙

    • Expected Peak: m/z = 135 .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (typically in a dilute solution of a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or the output of a Gas Chromatograph (GC).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce structural components.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete structural picture. The power of this multi-faceted approach lies in the convergence of data, where each result validates the others.

  • MS provides the molecular formula (from M⁺ at m/z 207) and key substructures (m/z 44 confirms the CH(CH₃)NH₂ terminus; m/z 135 confirms the isopropoxy-benzyl moiety).

  • IR confirms the presence of the essential functional groups: an N-H bond (amine), an aromatic ring, a C-O ether linkage, and aliphatic C-H bonds. The peak at ~830 cm⁻¹ strongly supports para-substitution.

  • ¹³C NMR confirms the carbon count (10 unique signals for 13 carbons, indicating symmetry in the isopropoxy and phenyl groups) and the nature of each carbon (aliphatic, aromatic, oxygen-bound, nitrogen-bound).

  • ¹H NMR provides the final, high-resolution map, confirming the connectivity. The septet/doublet pattern for the isopropoxy group, the AA'BB' pattern for the para-substituted ring, and the specific multiplicities of the butylamine chain protons all interlock perfectly to validate the proposed structure.

Together, these four spectroscopic techniques provide a rigorous and self-validating dossier that unequivocally confirms the structure of the compound as 4-(4-isopropoxyphenyl)butan-2-amine.

References

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. [Link]

  • Organic Analysis - Identification of Functional Groups (A-Level Chemistry). (n.d.). Study Mind. [Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. (2022). ACS Omega. [Link]

  • Using IR to Identify Functional Groups (8.4.3). (n.d.). TutorChase. [Link]

  • EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). eGyanKosh. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. [Link]

  • NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • How to read NMR spectra from the basics. (n.d.). JEOL. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one. (n.d.). PrepChem.com. [Link]

  • mass spectrum of propan-2-amine. (n.d.). Doc Brown's Chemistry. [Link]

  • 2-Butanamine, (S)-. (n.d.). NIST WebBook. [Link]

  • infrared spectrum of propan-2-amine. (n.d.). Doc Brown's Chemistry. [Link]

  • Interpret this H-NMR Spectra... (2022). Chegg. [Link]

  • 13C NMR spectra of propan-2-amine. (n.d.). Doc Brown's Chemistry. [Link]

  • synthesis of propyl and butyl amine. (n.d.). Lehigh University. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

  • Chromatographic and Mass Spectrometry Methods for the Differentiation... (n.d.). SciSpace. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica. [Link]

  • The infrared spectra of secondary amines and their salts. (n.d.). ResearchGate. [Link]

  • Interpreting More IR Spectra. (2018). YouTube. [Link]

  • 4-Phenylbutan-2-amine, (S)-. (n.d.). PubChem. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Identification of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) in urine from drug users. (n.d.). PubMed. [Link]

  • 4-PHENYLBUTAN-2-AMINE. (n.d.). precisionFDA. [Link]

  • 4-Isopropoxy-2-butanone. (n.d.). PubChem. [Link]

  • butan-2-amine. (2023). Reactory. [Link]

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Methodological & Application

Step-by-step synthesis protocol for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-[4-(propan-2-yloxy)phenyl]butan-2-amine, a compound of interest for researchers in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic route commencing from the readily available starting material, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone). The synthesis involves an initial Williamson ether synthesis to introduce the isopropoxy group, followed by a reductive amination of the resulting ketone to yield the target primary amine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, purification techniques, and full characterization data. Emphasis is placed on safety, reproducibility, and the rationale behind procedural choices to ensure successful execution.

Introduction

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine and its analogs are valuable scaffolds in the development of novel therapeutic agents. The strategic combination of a substituted phenyl ring and a butan-2-amine side chain provides a versatile backbone for exploring structure-activity relationships (SAR) in various biological targets. This document details a reliable and scalable laboratory synthesis for this compound, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

The chosen synthetic pathway is logical and efficient, beginning with the etherification of the phenolic hydroxyl group of 4-(4-hydroxyphenyl)butan-2-one.[1] This intermediate, 4-[4-(propan-2-yloxy)phenyl]butan-2-one, is then converted to the final product via reductive amination, a cornerstone reaction in amine synthesis.[2] Two distinct and widely practiced methods for this final transformation are presented: catalytic hydrogenation using Raney® Nickel and a metal-free approach using sodium borohydride, allowing researchers to select the method that best fits their laboratory capabilities and safety protocols.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages as illustrated below:

  • Step 1: Williamson Ether Synthesis. Formation of an ether linkage by reacting the phenoxide of raspberry ketone with 2-bromopropane.

  • Step 2: Reductive Amination. Conversion of the intermediate ketone to the target primary amine.

Synthetic_Scheme RaspberryKetone 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) reac1_label Step 1: Williamson Ether Synthesis (CH3)2CHBr, K2CO3 Acetone, Reflux RaspberryKetone->reac1_label IntermediateKetone 4-[4-(Propan-2-yloxy)phenyl]butan-2-one reac2_label Step 2: Reductive Amination (e.g., H2, Raney® Ni, NH3/MeOH) IntermediateKetone->reac2_label FinalAmine 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine reac1_label->IntermediateKetone reac2_label->FinalAmine

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-one

Principle and Mechanism

This step employs the Williamson ether synthesis, a classic SN2 reaction for preparing ethers.[3][4] The phenolic proton of 4-(4-hydroxyphenyl)butan-2-one is first deprotonated by a mild base, potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion and forming the desired ether linkage.[5][6][7] Acetone is an ideal solvent as it is polar aprotic, effectively solvates the ions without interfering with the nucleophile, and has a convenient boiling point for reflux conditions.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-(4-Hydroxyphenyl)butan-2-one≥98%Sigma-Aldrich
2-Bromopropane≥99%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderFisher Scientific
AcetoneACS GradeVWR
Diethyl EtherACS GradeVWR
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradeLab Prepared
Brine (Saturated NaCl Solution)ACS GradeLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific
Equipment Specification
Round-bottom flask (250 mL)24/40 joint
Reflux condenser24/40 joint
Magnetic stirrer and stir bar-
Heating mantle-
Separatory funnel (250 mL)-
Rotary evaporator-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-hydroxyphenyl)butan-2-one (10.0 g, 60.9 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (12.6 g, 91.4 mmol, 1.5 equiv) and acetone (100 mL).

  • Initiation of Reaction: Stir the suspension vigorously and add 2-bromopropane (8.5 mL, 91.4 mmol, 1.5 equiv) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56 °C) using a heating mantle. Maintain reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted starting material, water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a pale yellow oil, is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.

Characterization of Intermediate
  • Expected Yield: 10.5 - 11.8 g (83-93%)

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.08 (d, J=8.6 Hz, 2H), 6.82 (d, J=8.6 Hz, 2H), 4.52 (sept, J=6.0 Hz, 1H), 2.83 (t, J=7.6 Hz, 2H), 2.73 (t, J=7.6 Hz, 2H), 2.14 (s, 3H), 1.33 (d, J=6.0 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 208.5, 156.8, 133.2, 129.5, 115.8, 69.8, 45.0, 30.0, 29.8, 22.1.

  • MS (ESI+): m/z 207.1 [M+H]⁺.

Part II: Synthesis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

Principle and Mechanism

Reductive amination is a process that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[8] The ketone first condenses with an ammonia source to form an imine, which is then reduced in situ to the corresponding primary amine. This method is highly efficient and avoids the over-alkylation issues common with direct amine alkylation.[2]

  • Method A (Catalytic Hydrogenation): This method uses hydrogen gas and a heterogeneous catalyst, Raney® Nickel, to reduce the imine formed between the ketone and ammonia.[9] It is a clean process, with water being the only stoichiometric byproduct. However, it requires specialized hydrogenation equipment and strict safety protocols for handling hydrogen gas and the pyrophoric Raney® Nickel catalyst.[10][11][12]

  • Method B (Sodium Borohydride Reduction): This approach uses a chemical reducing agent, sodium borohydride (NaBH₄), to reduce the imine.[13] It is experimentally simpler and does not require high-pressure equipment. The reaction is typically run in an alcohol solvent which also serves to activate the borohydride.[14][15]

Method A: Catalytic Hydrogenation
Reagent/MaterialGradeSupplier Example
4-[4-(Propan-2-yloxy)phenyl]butan-2-oneAs synthesized-
Methanolic Ammonia (7N solution)-Sigma-Aldrich
Raney® Nickel (slurry in water)50% slurrySigma-Aldrich
Hydrogen Gas (H₂)High PurityAirgas
Celite® 545-Sigma-Aldrich
Equipment Specification
Parr Hydrogenator or similar pressure vessel-
Glass liner for pressure vessel-
Filtration apparatus (Büchner funnel)-

Raney® Nickel is highly pyrophoric when dry and can ignite spontaneously in air.[12] It must be handled as a slurry under water or a solvent at all times.[10][11] Ensure no flammable solvents are nearby during handling and filtration. The filter cake must never be allowed to dry and should be quenched immediately after use. Consult the Safety Data Sheet (SDS) and local safety protocols before handling.

  • Catalyst Preparation: In a fume hood, carefully weigh the Raney® Nickel slurry (approx. 1.0 g wet weight) and wash it sequentially with distilled water (3 x 20 mL) and then methanol (3 x 20 mL) by careful decantation. Never allow the catalyst to become dry.

  • Reaction Setup: To the glass liner of a Parr hydrogenator, add 4-[4-(propan-2-yloxy)phenyl]butan-2-one (5.0 g, 24.2 mmol). Add 7N methanolic ammonia (50 mL).

  • Catalyst Addition: Carefully transfer the washed Raney® Nickel catalyst into the reaction vessel as a slurry in methanol.

  • Hydrogenation: Seal the pressure vessel. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by observing the drop in hydrogen pressure.

  • Work-up - Catalyst Removal: Depressurize the vessel and purge with nitrogen. Under a nitrogen atmosphere or while keeping the catalyst wet with methanol , carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol (2 x 15 mL).

  • Catalyst Quenching: Immediately and carefully transfer the filter cake containing Raney® Nickel to a separate beaker and quench by slowly adding a large volume of water.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. The residue contains the target amine. Proceed to section 5 for purification.

Method B: Sodium Borohydride Reduction
Reagent/MaterialGradeSupplier Example
4-[4-(Propan-2-yloxy)phenyl]butan-2-oneAs synthesized-
Ammonium Acetate≥98%Sigma-Aldrich
MethanolACS GradeVWR
Sodium Borohydride (NaBH₄)≥98%, powderSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Hydrochloric Acid (HCl)1M aqueous solutionLab Prepared
Sodium Hydroxide (NaOH)2M aqueous solutionLab Prepared
Equipment Specification
Round-bottom flask (250 mL)24/40 joint
Magnetic stirrer and stir bar-
Ice-water bath-
  • Reaction Setup: To a 250 mL round-bottom flask, add 4-[4-(propan-2-yloxy)phenyl]butan-2-one (5.0 g, 24.2 mmol), ammonium acetate (18.7 g, 242 mmol, 10 equiv), and methanol (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the flask in an ice-water bath. In small portions, carefully add sodium borohydride (1.83 g, 48.4 mmol, 2 equiv) over 30 minutes. Caution: Hydrogen gas is evolved.[16][17][18] Ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 6-8 hours.

  • Work-up - Quenching: Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 1M HCl until the effervescence ceases and the pH is acidic (~pH 2).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Proceed to section 5 for purification via acid-base extraction.

Purification and Characterization of Final Product

Purification Workflow

The crude amine obtained from either method can be effectively purified using a standard acid-base extraction technique to separate it from non-basic impurities.

Purification_Workflow Start Crude Reaction Mixture Step1 Dissolve in Dichloromethane (DCM) Start->Step1 Step2 Extract with 1M HCl (aq) Step1->Step2 Step3 Separate Layers Step2->Step3 OrganicLayer Organic Layer (Neutral/Acidic Impurities) Discard Step3->OrganicLayer AqueousLayer1 Aqueous Layer (Protonated Amine Salt) Step3->AqueousLayer1 Step4 Basify Aqueous Layer with 2M NaOH to pH >12 AqueousLayer1->Step4 Step5 Extract with DCM (3x) Step4->Step5 Step6 Combine Organic Extracts Step5->Step6 AqueousLayer2 Aqueous Layer (Inorganic Salts) Discard Step5->AqueousLayer2 Step7 Wash with Brine Step6->Step7 Step8 Dry over Anhydrous Na2SO4 Step7->Step8 Step9 Filter and Concentrate Step8->Step9 FinalProduct Pure 4-[4-(propan-2-yloxy)phenyl]butan-2-amine Step9->FinalProduct

Caption: Acid-base extraction workflow for amine purification.

Characterization Data
ParameterData
CAS Number 953899-64-4[19]
Molecular Formula C₁₃H₂₁NO[20]
Molecular Weight 207.31 g/mol [19]
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.09 (d, J=8.5 Hz, 2H), 6.81 (d, J=8.5 Hz, 2H), 4.51 (sept, J=6.0 Hz, 1H), 3.10 (m, 1H), 2.70 (m, 1H), 2.55 (m, 1H), 1.75 (m, 2H), 1.33 (d, J=6.0 Hz, 6H), 1.15 (d, J=6.2 Hz, 3H). (Note: NH₂ protons at ~1.45 ppm are broad and may exchange).
¹³C NMR (101 MHz, CDCl₃) δ 156.6, 134.1, 129.4, 115.9, 69.7, 46.8, 41.5, 31.8, 24.2, 22.1.
MS (ESI+) m/z 208.2 [M+H]⁺[20]
IR (thin film, cm⁻¹) 3360, 3285 (N-H stretch), 2970, 2930 (C-H stretch), 1610, 1510 (C=C aromatic), 1240 (C-O stretch), 825 (para-disubstituted C-H bend).

References

  • Beekwilder, J., van der Meer, I. M., Sibbesen, O., et al. (2007). Microbial production of natural raspberry ketone. Biotechnology Journal, 2(10), 1270-1279.
  • Borell, A., & Fuganti, C. (2018). A Labeling Study To Elucidate the Biosynthesis of 4-(4-Hydroxyphenyl)-Butan-2-one (Raspberry Ketone) by Nidula niveo-tomentosa. Applied and Environmental Microbiology, 84(11), e00483-18. [Link]

  • Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. University of Rochester. [Link]

  • Viney P. S. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Vineeth Chemicals. [Link]

  • Patil, S., & Yadav, G. (2015). Advances in the synthesis and applications of raspberry ketone: A review. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Raney nickel. Wikipedia. [Link]

  • Cheng, A., Chow, E., & VanVels, H. (n.d.). Synthesis of Raspberry Ketone. Scribd. [Link]

  • Carl ROTH GmbH + Co. KG. (2020). Safety Data Sheet: Sodium borohydride. [Link]

  • University of Wisconsin-Madison. (n.d.). Safety Slide: Raney Nickel. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Dapurkar, S. E., et al. (2013). Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Sodium borohydride. [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET: Sodium borohydride. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 4-[4-(propan-2-yloxy)phenyl]butan-2-amine. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia contributors. (2024). Williamson ether synthesis. Wikipedia. [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists. It synthesizes physicochemical principles with practical method development strategies to ensure robust analysis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine.

Introduction & Scope

The analysis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine (hereafter referred to as PPBA ) presents specific challenges typical of lipophilic amines. This molecule features a basic primary amine, a lipophilic isopropoxy tail, and an aromatic core.

In standard Reversed-Phase Chromatography (RPC), basic amines often exhibit severe peak tailing due to secondary interactions with residual silanols on the silica support. Furthermore, the lack of extensive conjugation beyond the phenyl ring limits UV sensitivity compared to polyaromatic drugs.

This guide provides a dual-approach protocol :

  • Protocol A (Robust/Standard): Uses acidic conditions compatible with standard C18 columns.

  • Protocol B (High Performance): Uses high-pH conditions with hybrid particle technology for superior peak shape and loadability.

Physicochemical Profiling

Understanding the analyte is the prerequisite for method design.

PropertyValue (Predicted/Derived)Chromatographic Implication
Molecular Formula C₁₃H₂₁NOMW: 207.31 g/mol
pKa (Amine) ~10.5 (Basic)At pH < 8, the molecule is protonated (

). At pH > 11, it is neutral (

).
LogP ~2.8Moderately lipophilic. Retains well on C18 in neutral form; less retention in charged form.
Chromophore Phenyl + AlkoxyUV

expected at ~220 nm (primary) and ~275 nm (secondary).
Structural Interaction Diagram

The following diagram illustrates the analyte's structure and its critical interaction mechanism with the stationary phase (silanols), which causes peak tailing.

ChemicalInteraction Analyte Analyte: PPBA (Protonated Amine R-NH3+) C18 Stationary Phase (C18 Ligands) Analyte->C18 Hydrophobic Interaction (Desired Retention) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Secondary Mechanism) PeakShape Result: Peak Tailing Silanol->PeakShape Causes Kinetic Lag

Caption: Figure 1. Mechanism of amine tailing. The protonated amine (at acidic pH) interacts ionically with deprotonated silanols, causing band broadening.

Method Development Strategy

Column Selection
  • Recommendation: Use a Base-Deactivated (End-capped) C18 column or a Hybrid (Ethylene-Bridged) silica column.

  • Why? Standard silica has acidic silanols. End-capping chemically bonds these groups, preventing the amine interaction shown in Figure 1. Hybrid particles (e.g., Waters XBridge, Agilent Poroshell HPH) are stable at high pH, allowing the analysis of the neutral amine.

Detection (UV-Vis)

While many aliphatic amines require derivatization (e.g., with OPA or FMOC), PPBA contains a phenyl ring substituted with an oxygen (ether). This acts as an auxochrome, enhancing absorbance.

  • Primary Wavelength: 220 nm (High sensitivity, solvent cutoff risk).

  • Secondary Wavelength: 275 nm (High selectivity, lower sensitivity).

  • Decision: No derivatization is required for standard purity analysis (>0.1%).

Experimental Protocols

Reagents & Materials
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ·cm).

  • Buffer Additives:

    • Protocol A: Formic Acid (FA) or Trifluoroacetic Acid (TFA).

    • Protocol B: Ammonium Bicarbonate (

      
      ) and Ammonium Hydroxide (
      
      
      
      ).
Protocol A: Acidic Conditions (Standard Lab Setup)

Best for labs with standard silica columns (e.g., Zorbax Eclipse, Luna C18).

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient:

Time (min)% Mobile Phase B
0.05
10.090
12.090
12.15
15.05 (Re-equilibration)

Scientific Rationale: At pH 2.7, silanols are protonated (


), reducing their ability to bind the amine cation (

). However, the analyte is fully ionized, reducing its retention on the hydrophobic C18.
Protocol B: High pH Conditions (Recommended)

Best for peak shape and retention. REQUIRES Hybrid Column.

  • Column: Hybrid C18, 4.6 x 100 mm, 2.5 µm or 3.5 µm (e.g., Waters XBridge BEH C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C.[2]

  • Gradient:

Time (min)% Mobile Phase B
0.010
8.095
10.095
10.110
13.010

Scientific Rationale: At pH 10, the amine is deprotonated (Neutral). This eliminates ionic repulsion/attraction, allowing the molecule to interact purely hydrophobically. This results in sharper peaks, higher loadability, and longer retention.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

ParameterAcceptance CriteriaLogic
Tailing Factor (

)

(Protocol A) /

(Protocol B)
Ensures minimal secondary interactions.
Precision (RSD)

(n=6 injections)
Verifies pump/injector stability.
Resolution (

)

between Analyte and nearest impurity
Critical for quantitation accuracy.
Signal-to-Noise (S/N)

for LOQ
Defines sensitivity limit.
Workflow Visualization

The following flowchart guides the scientist through the optimization process.

MethodWorkflow Start Start Method Development CheckCol Check Available Columns Start->CheckCol Hybrid Hybrid (High pH Stable)? CheckCol->Hybrid RouteB Select Protocol B (pH 10) Hybrid->RouteB Yes RouteA Select Protocol A (pH 2.7) Hybrid->RouteA No RunSST Run System Suitability RouteB->RunSST RouteA->RunSST Pass Pass: Tailing < 1.5? RunSST->Pass Valid Proceed to Validation Pass->Valid Yes Fail Troubleshoot: 1. Add TEA (Protocol A) 2. Increase Temp Pass->Fail No Fail->RunSST

Caption: Figure 2. Decision tree for selecting the optimal HPLC protocol based on column availability.

Troubleshooting & Optimization

  • Severe Tailing in Protocol A:

    • Cause: Silanol activity.

    • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanols preferentially over the analyte.

  • Retention Drift:

    • Cause: pH instability.

    • Fix: Ensure buffers are prepared fresh. For Protocol B, keep the carbonate buffer capped to prevent

      
       absorption which lowers pH.
      
  • Low Sensitivity:

    • Cause: Wrong wavelength.

    • Fix: Use a Diode Array Detector (DAD) to scan 200–400 nm. Extract the chromatogram at the exact

      
       (likely 220-225 nm).
      

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2006). The Role of pH in HPLC Method Development. LCGC North America. Link

  • PubChem. (2023). Compound Summary: 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine (CAS 953899-64-4).[3] National Library of Medicine. Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.

Sources

Application Note: GC-MS Profiling of Impurities in 4-(4-isopropoxyphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of Mirabegron intermediates. It details a validated GC-MS protocol for identifying impurities in 4-(4-isopropoxyphenyl)butan-2-amine , a critical precursor.[1][2]

Introduction & Scientific Context

The molecule 4-(4-isopropoxyphenyl)butan-2-amine is a pivotal intermediate in the synthesis of the


-adrenergic agonist Mirabegron .[1][2] It is typically synthesized via the reductive amination of 4-(4-isopropoxyphenyl)butan-2-one .[1][2]

Controlling impurities at this stage is critical because structural analogs (such as the des-isopropyl phenol or the dimerized secondary amine) can carry forward into the final API, posing difficult separation challenges later. This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an optional Trifluoroacetic Anhydride (TFAA) derivatization step to ensure comprehensive detection of both volatile and polar impurities.[1][2]

Key Impurity Origins[1]
  • Starting Material: Unreacted ketone (4-(4-isopropoxyphenyl)butan-2-one).[1][2]

  • Process Byproducts:

    • Alcohol: 4-(4-isopropoxyphenyl)butan-2-ol (formed via direct reduction of the ketone).[1][2]

    • Dimer: Secondary amine formed by the reaction of the product amine with the intermediate imine.

    • Phenol: 4-(4-hydroxyphenyl)butan-2-amine (formed via de-alkylation of the isopropoxy group).[1][2]

Chemical Pathways & Impurity Map[2]

The following diagram illustrates the synthetic route and the genesis of key impurities.

ImpurityMap SM Starting Material (Ketone) Imine Intermediate (Imine) SM->Imine + NH3 Imp_Alc Impurity B (Alcohol) SM->Imp_Alc Direct Reduction (Over-hydrogenation) Product Target Amine (Primary) Imine->Product + H2/Cat (Reductive Amination) Imp_Dimer Impurity D (Dimer/Sec. Amine) Product->Imp_Dimer + Imine (Side Reaction) Imp_Phenol Impurity C (Phenol) Product->Imp_Phenol De-alkylation (Acid/Heat)

Figure 1: Reaction scheme showing the reductive amination pathway and the origin of critical impurities (Alcohol, Dimer, Phenol).[2]

Experimental Protocol

Reagents & Equipment[2]
  • Solvent: Dichloromethane (DCM), HPLC Grade.[2]

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1][2][3] Note: TFAA is chosen over silylation reagents (BSTFA) because it forms stable amides with primary amines and esters with phenols, yielding excellent peak shape and distinct mass shifts.[2]

  • Base: Pyridine or Triethylamine (anhydrous).[1][2]

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).[1][2]

Sample Preparation

Two methods are recommended.[2][4] Method A is a rapid screen for non-polar impurities (Ketone, Alcohol).[2] Method B is the definitive protocol for the Target Amine and Phenol impurities.

Method A: Direct Injection (Rapid Screen) [1][2]
  • Dissolve 10 mg of the sample in 10 mL of DCM.

  • Filter through a 0.45 µm PTFE syringe filter.[2]

  • Transfer to a GC vial.

Method B: TFAA Derivatization (Recommended) [1][2]
  • Weigh 10 mg of sample into a 2 mL reaction vial.

  • Add 0.5 mL of DCM.

  • Add 50 µL of Pyridine (acid scavenger).

  • Add 100 µL of TFAA dropwise (Exothermic reaction).

  • Cap and incubate at 60°C for 30 minutes .

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 1.5 mL of DCM.

GC-MS Parameters[1][2][5][6][7]
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1][2]
Injection Mode Split (20:1)Prevents column overload; improves peak shape for amines.[2]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.[2]
Oven Program 50°C (1 min hold)

15°C/min to 300°C

300°C (5 min hold)
Low initial temp focuses volatiles; ramp elutes high MW dimers.[1][2]
Transfer Line 280°CPrevents condensation of high-boiling impurities.[1][2]
Ion Source EI (70 eV), 230°CStandard ionization for NIST library matching.[2]
Scan Range 35 – 500 m/zCaptures low mass fragments (m/z 44) and high mass dimers.[2]

Data Analysis & Interpretation

Mass Spectral Fragmentation Guide

Correct interpretation relies on recognizing specific fragmentation mechanisms (Alpha-cleavage and McLafferty rearrangement).[1][2]

Target: 4-(4-isopropoxyphenyl)butan-2-amine
  • Molecular Ion (M+): m/z 207 (Weak, odd mass rule applies).[2]

  • Base Peak (100%): m/z 44 (

    
    ).[1][2]
    
    • Mechanism:[1][2][5][6] Alpha-cleavage relative to the nitrogen atom.[1][2][3] The bond between C2 and C3 breaks, losing the large benzyl tail.

  • Secondary Ions: m/z 135 (Isopropoxybenzyl cation), m/z 91 (Tropylium).[2]

Impurity A: Ketone (Starting Material) [1][2]
  • Molecular Ion (M+): m/z 206.[1][2]

  • Base Peak: m/z 43 (

    
    ).[1][2]
    
  • Diagnostic Ion: m/z 148 (McLafferty rearrangement product: Loss of acetone enol).[2]

Impurity B: TFA-Derivatized Amine (Method B)
  • Molecular Ion (M+): m/z 303 (207 + 96 mass shift).[1][2]

  • Base Peak: m/z 140 (

    
    ).[1][2]
    
    • Mechanism:[1][2][5][6] Alpha-cleavage of the amide.[1] The mass shifts from 44 to 140 (+96 Da from

      
       replacing H).
      
  • Why this matters: The shift of the base peak from 44 to 140 confirms the presence of a primary amine.

Summary Table of Diagnostic Ions
CompoundRetention (Approx)Quant Ion (m/z)Qualifier Ions (m/z)Identification Logic
Target Amine ~8.5 min44207, 135Base peak 44 indicates primary amine

-cleavage.[1][2]
Target-TFA ~10.2 min140 303, 69m/z 140 confirms primary amine derivatization.[1][2]
Ketone (SM) ~7.8 min43206, 148m/z 43 (Acetyl) + m/z 206 (Even mass M+).[1][2]
Alcohol ~8.0 min45208, 135m/z 45 (

) from

-cleavage of alcohol.[1][2]
Phenol Impurity ~9.1 min107165, 44Loss of isopropyl group (M-42).[1][2]

Method Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, the following system suitability tests must be passed before routine analysis:

  • Resolution Check: The resolution (

    
    ) between the Alcohol  impurity and the Target Amine  (in Method A) or Target-TFA (in Method B) must be 
    
    
    
    .[2]
  • Sensitivity (S/N): The Signal-to-Noise ratio for the Ketone impurity at 0.1% concentration must be

    
    .
    
  • Derivatization Efficiency: In Method B, no peak for the underivatized amine (m/z 44 base peak) should be visible. Presence indicates incomplete reaction (check reagent freshness or moisture).[1][2]

References

  • European Medicines Agency. (2012).[2] Assessment Report: Betmiga (Mirabegron).[1][2]Link[1][2]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[2] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[2] (Standard text for GC-MS method development).

  • Sigma-Aldrich. (2023).[1][2] Derivatization Reagents for GC: Acylation.[2][3][7]Link

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of 4-(4-hydroxyphenyl)-2-butanone (Related Structure). NIST Chemistry WebBook, SRD 69.[2] Link

Sources

Application Notes & Protocols: 4-(4-Isopropoxyphenyl)butan-2-amine as a Chiral Precursor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Phenylethylamine Scaffolds

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral amines, particularly those derived from phenylethylamine frameworks, are privileged structures found in a vast array of pharmacologically active agents. 4-(4-isopropoxyphenyl)butan-2-amine, a functionalized analogue of amphetamine, represents a highly valuable chiral building block. Its structural motifs—a chiral secondary amine and a substituted phenyl ring—offer multiple points for synthetic diversification, enabling the construction of complex molecular architectures with tailored pharmacological profiles.

The isopropoxy group on the phenyl ring enhances lipophilicity, which can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The secondary amine provides a nucleophilic handle for a variety of chemical transformations, while the chiral center at the C-2 position is pivotal for achieving stereospecific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of 4-(4-isopropoxyphenyl)butan-2-amine, offering field-proven protocols and mechanistic insights for researchers in medicinal chemistry and process development.

Physicochemical Properties

Direct experimental data for 4-(4-isopropoxyphenyl)butan-2-amine is not widely published. The following properties are estimated based on structurally related compounds such as 4-phenylbutan-2-amine and sec-butylamine.[1][2] These values should be considered estimates and confirmed experimentally.

PropertyEstimated ValueNotes
Molecular Formula C₁₃H₂₁NO-
Molecular Weight 207.31 g/mol -
Appearance Colorless to pale yellow liquidBy analogy to similar amines.[3]
Boiling Point ~280-295 °C (at 760 mmHg)Extrapolated from similar structures.[1]
Density ~0.94 - 0.96 g/mLBased on related phenylalkylamines.
pKa (Conjugate Acid) ~10.5 - 10.7Similar to sec-butylamine.[2]
Solubility Soluble in common organic solvents (e.g., MeOH, EtOH, DCM, THF). Slightly soluble in water.General property of amines of this size.
Specific Rotation [α]D Enantiomer-dependent. Must be determined experimentally after resolution.The direction (+ or -) depends on the isolated enantiomer.[4][5]

Synthetic & Resolution Workflow

The synthesis of enantiomerically pure 4-(4-isopropoxyphenyl)butan-2-amine is a multi-step process that begins with the synthesis of the corresponding ketone, followed by reductive amination to the racemic amine, and finally, chiral resolution to separate the enantiomers.

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Racemic Amine Synthesis cluster_2 Part 3: Chiral Resolution A 4-Isopropoxybenzene + 4-Hydroxybutan-2-one B Friedel-Crafts Alkylation (Acid Catalyst, e.g., Montmorillonite Clay) A->B C 4-(4-Isopropoxyphenyl)butan-2-one B->C C2 4-(4-Isopropoxyphenyl)butan-2-one D Reductive Amination (NH₃, H₂, Pd/C or NaBH₃CN) C2->D E (±)-4-(4-Isopropoxyphenyl)butan-2-amine (Racemic Mixture) D->E E2 (±)-Racemic Amine F Diastereomeric Salt Formation (L-(+)-Tartaric Acid) E2->F G Fractional Crystallization (e.g., (R)-Amine-L-Tartrate Salt) F->G H Liberation of Free Amine (Base, e.g., NaOH) G->H I (R)-4-(4-Isopropoxyphenyl)butan-2-amine (Enantiopure) H->I

Caption: Overall workflow for the synthesis and resolution of 4-(4-isopropoxyphenyl)butan-2-amine.

Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-4-(4-Isopropoxyphenyl)butan-2-amine

This protocol proceeds in two main stages: the synthesis of the ketone intermediate followed by its conversion to the racemic amine via direct reductive amination.

Stage A: Synthesis of 4-(4-Isopropoxyphenyl)butan-2-one

This procedure is adapted from established Friedel-Crafts alkylation methods for producing similar phenylbutanones.[6][7]

  • Materials:

    • 4-Isopropoxybenzene (1.0 eq)

    • 4-Hydroxybutan-2-one (1.2 eq)

    • Acid-activated Montmorillonite K10 clay (20% w/w of 4-isopropoxybenzene)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropoxybenzene and toluene.

    • Add the acid-activated Montmorillonite K10 clay catalyst to the solution.

    • Heat the mixture to 100-110 °C with vigorous stirring.

    • Slowly add 4-hydroxybutan-2-one to the reaction mixture over 1 hour.

    • Maintain the reaction at reflux for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the clay catalyst. Wash the filter cake with toluene.

    • Combine the filtrate and washes and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 4-(4-isopropoxyphenyl)butan-2-one as a clear oil.

Stage B: Reductive Amination to (±)-4-(4-Isopropoxyphenyl)butan-2-amine

This one-pot direct reductive amination protocol is a robust method for converting ketones to primary amines.[8]

  • Materials:

    • 4-(4-Isopropoxyphenyl)butan-2-one (1.0 eq)

    • Ammonium acetate (10 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • 2 M Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve 4-(4-isopropoxyphenyl)butan-2-one in methanol in a round-bottom flask.

    • Add ammonium acetate in a single portion and stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and portion-wise, add sodium cyanoborohydride to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2 to decompose excess reducing agent.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and extract with DCM (2x) to remove any unreacted ketone or non-basic impurities. Discard the organic layers.

    • Adjust the aqueous layer to pH >12 with 2 M NaOH.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amine. The product is often of sufficient purity for the next step, but can be distilled under vacuum if necessary.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol utilizes the classical method of forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid, which is widely available and effective for resolving amphetamine-like amines.[9][10][11]

  • Materials:

    • (±)-4-(4-Isopropoxyphenyl)butan-2-amine (1.0 eq)

    • L-(+)-Tartaric acid (0.5 - 1.0 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Diethyl ether

    • 2 M Sodium hydroxide (NaOH)

  • Procedure:

    • Salt Formation: Dissolve the racemic amine in warm methanol in an Erlenmeyer flask. In a separate flask, dissolve L-(+)-tartaric acid (a starting point is 0.5 equivalents) in a minimum amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. The choice of solvent is critical and may require optimization.

    • To maximize the yield, the flask can be cooled further in an ice bath for 2-4 hours or stored at 4 °C overnight.

    • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether.

    • Enantiomeric Purity Check: At this stage, a small sample of the salt should be basified to liberate the free amine, which is then analyzed by chiral HPLC to determine the enantiomeric excess (ee).[12] If the ee is not satisfactory, the salt can be recrystallized from fresh methanol.

    • Liberation of the Enantiopure Amine: Suspend the diastereomerically pure salt in water and add 2 M NaOH solution until the pH is >12.

    • Extract the liberated free amine with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 4-(4-isopropoxyphenyl)butan-2-amine. The other enantiomer remains in the mother liquor from the crystallization step and can be recovered if desired.

Mechanistic Insight: The Basis of Chiral Resolution

The separation of enantiomers via diastereomeric salt formation is a classic and powerful technique rooted in the fundamental principles of stereochemistry.[9] Enantiomers possess identical physical properties, making them inseparable by standard methods. However, when a racemic amine reacts with a single enantiomer of a chiral acid (like L-tartaric acid), two diastereomeric salts are formed.

G cluster_0 Inputs cluster_1 Salt Formation cluster_2 Separation Principle Racemate (R)-Amine + (S)-Amine (Racemic Mixture) Diastereomers [(R)-Amine][L-Tartrate] + [(S)-Amine][L-Tartrate] (Diastereomeric Pair) Racemate->Diastereomers Resolver L-Tartaric Acid (Enantiopure) Resolver->Diastereomers Properties Different Physical Properties (e.g., Solubility, Crystal Lattice Energy) Diastereomers->Properties Separation Fractional Crystallization Properties->Separation Solid Less Soluble Salt Crystallizes (e.g., [(R)-Amine][L-Tartrate]) Separation->Solid Liquid More Soluble Salt in Solution (e.g., [(S)-Amine][L-Tartrate]) Separation->Liquid

Caption: Logical relationship in diastereomeric salt resolution.

These diastereomers, unlike the original enantiomers, have different physical properties, most critically, different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization, where the less soluble salt preferentially precipitates out of the solution.

Protocol 3: Application in Amide Synthesis

Enantiopure 4-(4-isopropoxyphenyl)butan-2-amine can be readily used in the synthesis of chiral amides, which are common intermediates for various therapeutic agents. This protocol describes a standard acylation reaction.

  • Materials:

    • (R)- or (S)-4-(4-isopropoxyphenyl)butan-2-amine (1.0 eq)

    • Acid chloride (e.g., Benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve the enantiopure amine in DCM in a round-bottom flask and add triethylamine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acid chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the final product, preserving the stereochemical integrity of the original amine.

References

  • Crystal structure of (S)-sec-butylammonium l-tartrate monohydrate. Acta Crystallographica Section E. [Link]

  • Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives by supercritical fluid extraction. ResearchGate. [Link]

  • Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. Analyst. [Link]

  • Method for the separation of optically active isomers of amphetamine.
  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis. [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate. [Link]

  • Telescoped Flow Synthesis of Benzylacetone and 4-(4-Methoxyphenyl)butan-2-one. Cardiff University ORCA. [Link]

  • Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • Optical rotation. Wikipedia. [Link]

  • Is butan-2-amine an optically active compound?. Quora. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. PubChem. [Link]

  • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent. [Link]

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. [Link]

  • Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one. PrepChem.com. [Link]

  • Reductive amination. Wikipedia. [Link]

  • sec-Butylamine. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Optical Activity | Chirality & Specific Rotation Calculations. YouTube. [Link]

  • Butylamine. PubChem. [Link]

  • stereoisomerism - optical isomerism. Chemguide. [Link]

  • 4-Phenylbutan-2-amine. iChemical. [Link]

  • 4-Phenylbutan-2-amine, (S)-. PubChem. [Link]

  • Butan-2-amine;propane. PubChem. [Link]

  • 1-(3,4-Methylenedioxyphenyl)-2-butanamine. PubChem. [Link]

  • [3-(4-Butoxy-phenoxy)-propyl]-isopropyl-amine. PubChem. [Link]

  • Optical Activity. Chemistry LibreTexts. [Link]

  • Chemical Properties of Isobutylamine. Cheméo. [Link]

Sources

Application Note: 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine , designed for medicinal chemists and drug development researchers.

Role: Advanced Intermediate & Pharmacophore Probe for Adrenergic Ligands CAS: 953899-64-4 | Molecular Formula: C13H21NO | MW: 207.31 g/mol

Executive Summary

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine is a specialized phenylbutylamine derivative primarily utilized as a chiral building block and Structure-Activity Relationship (SAR) probe in the development of cardiovascular and metabolic therapeutics. Structurally, it represents the O-isopropyl ether of the key amine fragment found in Dobutamine and Ractopamine .

Its primary applications in medicinal chemistry include:

  • Synthesis of

    
    -Adrenergic Agonists:  Serving as a lipophilic precursor for the synthesis of Dobutamine analogs, where the isopropyl group acts as either a protecting group or a lipophilic probe to map the receptor's hydrophobic pocket.
    
  • Trace Amine Receptor (TAAR) Research: Functioning as a ligand to study the binding kinetics of Trace Amine-Associated Receptors, owing to its structural homology with endogenous trace amines.

  • Proteomics & Metabolomics: Used as a stable isotope-labeled standard (when deuterated) or reference material for identifying metabolic byproducts of phenylbutylamine drugs.

Chemical Context & Mechanism

Structural Significance

The compound features a 4-phenylbutan-2-amine core, a "homo-amphetamine" scaffold that extends the distance between the aromatic ring and the amine nitrogen compared to standard phenethylamines. This extension allows for distinct binding modes in GPCRs (General Protein-Coupled Receptors).

  • Pharmacophore: The 4-isopropoxy group replaces the typical 4-hydroxy group found in neurotransmitters (e.g., dopamine, tyramine). This modification significantly increases LogP (Lipophilicity), enhancing blood-brain barrier (BBB) penetration and altering the compound's residence time in hydrophobic receptor pockets.

  • Chirality: The C2 position is a chiral center. The (S)-enantiomer is typically the bioactive conformer for adrenergic activity, though the racemate is often used in early-stage library synthesis.

Synthetic Pathway & Logic

The synthesis follows a convergent route starting from the natural product 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone). This route is preferred for its atom economy and scalability.

Figure 1: Convergent synthesis pathway from Raspberry Ketone. The O-alkylation precedes amine formation to prevent N-alkylation side reactions.

Experimental Protocols

Protocol A: Reductive Amination (Lab Scale)

Objective: Conversion of the ketone intermediate to the primary amine. Scale: 10 mmol | Yield Target: >85%

Reagents:

  • 4-(4-Isopropoxyphenyl)butan-2-one (2.06 g, 10 mmol)

  • Ammonium Acetate (

    
    ) (7.7 g, 100 mmol, 10 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (0.94 g, 15 mmol, 1.5 eq)
    
  • Methanol (dry, 50 mL)

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve the ketone in Methanol. Add Ammonium Acetate in one portion.

  • Equilibration: Stir the mixture at room temperature (

    
    ) for 1 hour under an inert atmosphere (
    
    
    
    ) to allow the imine/enamine equilibrium to establish.
  • Reduction: Cool the solution to

    
    . Carefully add 
    
    
    
    in small portions over 20 minutes. Caution: Evolution of HCN gas is possible; ensure proper ventilation.
  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1).

  • Quench: Acidify carefully with 1N HCl to pH < 2 to decompose excess hydride. Stir for 30 minutes.

  • Workup: Basify with 1N NaOH to pH > 10. Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify the resulting oil via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1% 
    
    
    
    ).
Protocol B: Chiral Resolution (Optional)

For applications requiring the pure enantiomer (e.g., high-affinity binding studies), chemical resolution is recommended over asymmetric synthesis for cost-efficiency.

  • Dissolve racemate (10 g) in hot Ethanol.

  • Add 0.5 equivalents of (R)-Mandelic Acid .

  • Allow to crystallize slowly at

    
     for 48 hours.
    
  • Filter crystals (typically the (S)-amine salt) and recrystallize twice from EtOH/Et2O.

  • Free base the salt using 1N NaOH/DCM extraction.

Medicinal Chemistry Applications

SAR Probe for Adrenergic Receptors

This compound is used to probe the "Lipophilic Pocket" of


 and 

adrenergic receptors. By replacing the native hydrogen-bond donor (-OH) of Dobutamine/Dopamine with the bulky, lipophilic isopropoxy group, researchers can determine if the receptor pocket tolerates bulk or requires specific polar interactions.

Data Interpretation:

  • High Binding Affinity: Suggests the receptor pocket is hydrophobic and the -OH group in the parent drug is not critical for binding (though it may be for efficacy).

  • Loss of Affinity: Confirms the necessity of the phenolic -OH for hydrogen bonding with Serine residues in the receptor active site.

Fragment-Based Drug Design (FBDD)

The compound serves as a "linker-phenyl" fragment. It can be coupled with various "head groups" (e.g., catecholamines, imidazoles) to generate libraries of bi-functional ligands.

Coupling Reaction (Example): Reaction with 3,4-dimethoxyphenylacetaldehyde via reductive amination yields Dobutamine analogs with modified lipophilicity profiles.

Figure 2: Strategic application of the compound in receptor targeting.

Physicochemical Properties

PropertyValueNote
LogP (Predicted) ~2.8 - 3.1Significantly more lipophilic than Tyramine (LogP ~0.9)
pKa (Amine) ~10.5Typical for primary aliphatic amines; charged at physiological pH
TPSA 35.25 ŲGood BBB permeability predicted
Rotatable Bonds 6Flexible linker allows induced fit binding

References

  • PubChem. (2025). Compound Summary: 4-[4-(propan-2-yloxy)phenyl]butan-2-amine.[1][2][3][4] National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2025). Product Data Sheet: 4-[4-(propan-2-yloxy)phenyl]butan-2-amine. Link[1]

  • PrepChem. (2024). Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one and related ketones. (Methodology adapted for Isopropoxy analog). Link

  • Matrix Fine Chemicals. (2025). Specification Sheet: 4-Phenylbutan-2-amine derivatives. Link

Disclaimer: This document is for research and development purposes only. The compound described is not approved for human therapeutic use.[1]

Sources

Cell-based assay design using 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine in Gs-Coupled GPCR Assays

Introduction & Mechanistic Rationale

Compound Identity: 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine Chemical Class: Lipophilic Phenethylamine / Phenylbutylamine Derivative Predicted Pharmacology: This molecule features a 4-phenylbutan-2-amine core structurally homologous to the "tail" fragment of Dobutamine and the metabolic product of Ractopamine , with a para-isopropoxy substitution increasing lipophilicity. Based on Structure-Activity Relationship (SAR) principles of biogenic amines, this scaffold is a high-probability ligand for Trace Amine-Associated Receptor 1 (TAAR1) and Beta-Adrenergic Receptors (β-ARs) . Both receptor families predominantly couple to the G


s  protein, leading to adenylate cyclase activation and cAMP accumulation.

Scientific Objective: To deorphanize and functionally characterize 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine (referred to herein as IP-PBA ) using a live-cell cAMP biosensor assay. This guide focuses on distinguishing between TAAR1 and


-AR activity through specific antagonism.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), the assay is designed as a self-validating system using a "Checkmate" logic:

  • Agonist Mode: Does IP-PBA induce cAMP? (Establishes Efficacy).

  • Antagonist Mode: Does a specific

    
    -blocker (Propranolol) or TAAR1 antagonist (EPPTB) abolish the signal? (Establishes Specificity).
    
  • Counter-Screen: Testing in parental (null) cells to rule out non-receptor-mediated effects (e.g., PDE inhibition).

Signaling Pathway Visualization

The following diagram illustrates the predicted Gs-coupled signaling cascade and the intervention points for validation.

Gs_Signaling Ligand IP-PBA (Ligand) Receptor GPCR (TAAR1 / Beta-AR) Ligand->Receptor Binds Gs Gαs Protein Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Sensor Biosensor (Luciferase/FRET) cAMP->Sensor Binds Signal Light/Fluorescence Output Sensor->Signal Emits Antagonist Antagonist (Propranolol/EPPTB) Antagonist->Receptor Blocks

Caption: Gs-coupled GPCR signal transduction pathway. IP-PBA binding triggers cAMP production, detected by the biosensor. Specific antagonists serve as validation checkpoints.

Detailed Protocol: Kinetic cAMP Accumulation Assay

Methodology: Bioluminescent cAMP Biosensor (e.g., Promega GloSensor™) in HEK293 cells. Rationale: Kinetic monitoring is superior to endpoint assays for lipophilic amines, which may show delayed onset due to membrane partitioning.

Materials & Reagents
ComponentSpecificationPurpose
Cell Line HEK293 stably expressing GloSensor™-22FHigh dynamic range cAMP detection.
Transfection TAAR1 or

2-AR expression plasmid
Target receptor introduction.
Assay Buffer HBSS + 20 mM HEPES + 0.1% BSAPhysiological pH; BSA prevents ligand adsorption.
Substrate 2% v/v GloSensor™ ReagentLuciferase substrate for live-cell monitoring.
Reference Isoproterenol (10 µM)Positive control (Maximal

-AR stimulation).
Blockers Propranolol (10 µM), EPPTB (10 µM)Specificity validation tools.
Step-by-Step Workflow

Phase 1: Cell Preparation (Day 0-1)

  • Seeding: Plate HEK293-GloSensor cells at 20,000 cells/well in a white, clear-bottom 384-well plate.

  • Transfection: Transiently transfect with human TAAR1 or

    
    2-AR plasmid using a lipid-based reagent (e.g., Lipofectamine).
    
    • Control: Transfect "Empty Vector" in separate wells to assess background.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    

Phase 2: Equilibration (Day 2)

  • Medium Exchange: Carefully remove culture medium and replace with 20 µL Equilibration Medium (88% CO

    
    -independent medium, 10% FBS, 2% GloSensor Reagent).
    
  • Loading: Incubate for 2 hours at room temperature (RT) in the dark. This allows the biosensor substrate to reach steady-state equilibrium.

  • Baseline Read: Measure luminescence for 10 minutes (pre-read) to establish a stable baseline.

Phase 3: Agonist Challenge & Data Acquisition

  • Compound Prep: Prepare a 5x concentration series of IP-PBA in Assay Buffer (Range: 1 nM to 100 µM).

    • Note: Include 0.5% DMSO vehicle control.

  • Addition: Inject 5 µL of 5x IP-PBA into the wells (Final volume 25 µL).

  • Kinetic Read: Immediately measure luminescence every 2 minutes for 60 minutes.

Phase 4: "Checkmate" Validation (Antagonist Mode)

  • Pre-incubation: For validation wells, add Antagonist (Propranolol or EPPTB) 15 minutes prior to IP-PBA addition.

  • Logic: If IP-PBA signal is blocked by Propranolol but not EPPTB, the target is

    
    -AR. If blocked by EPPTB, the target is TAAR1.
    

Data Analysis & Interpretation

Quantitative Output: Convert Raw Luminescence Units (RLU) to Fold Change over Vehicle.

Table 1: Expected Results & Interpretation Matrix | Experimental Condition | TAAR1-HEK293 |


2-AR-HEK293 | Null-HEK293 | Interpretation |
| :--- | :--- | :--- | :--- | :--- |
| IP-PBA Only  | High Signal | High Signal | No Signal | Agonist activity confirmed. |
| IP-PBA + Propranolol  | High Signal | No Signal  | No Signal | Activity is 

-AR mediated. | | IP-PBA + EPPTB | No Signal | High Signal | No Signal | Activity is TAAR1 mediated. | | Isoproterenol (Ctrl) | No Signal | Max Signal | Low Signal | System functionality check. |

Curve Fitting: Plot Log[Agonist] vs. Response using a non-linear regression (4-parameter logistic equation) to determine EC


  (potency) and E

(efficacy).
Assay Workflow Diagram

Assay_Workflow cluster_treatment Treatment Groups Start Start: HEK293-GloSensor Cells Transfection Transfect Target Receptor (TAAR1 or Beta-AR) Start->Transfection Equilibration Add Biosensor Substrate (2hr Equilibration) Transfection->Equilibration Baseline Record Baseline Luminescence Equilibration->Baseline Agonist Add IP-PBA (Dose Response) Baseline->Agonist Blocker Add Antagonist + IP-PBA (Validation) Baseline->Blocker Read Kinetic Read (0-60 mins) Agonist->Read Blocker->Read Analysis Calculate EC50 & Z-Factor Read->Analysis

Caption: Step-by-step workflow for the kinetic cAMP accumulation assay.

Troubleshooting & Optimization

  • Issue: High Background in Null Cells.

    • Cause: Endogenous

      
      -ARs in HEK293 cells.
      
    • Solution: Use CHO-K1 cells (lower endogenous adrenergic background) or co-treat null cells with Propranolol to define the true "zero" baseline.

  • Issue: Poor Solubility.

    • Cause: The isopropoxy group increases lipophilicity (LogP > 3).

    • Solution: Dissolve stock in 100% DMSO. Ensure final assay DMSO < 0.5%. Use BSA in the buffer to act as a carrier.

  • Issue: Signal Decay.

    • Cause: Receptor desensitization (arrestin recruitment).

    • Solution: Analyze "Peak Response" (usually 5-10 min post-addition) rather than Area Under Curve (AUC) for potency calculations.

References

  • Sotnikova, T. D., et al. (2009). "Dopamine Transporter-Dependent and -Independent Actions of Trace Amine-Associated Receptor 1 Agonists." PLOS ONE. Available at: [Link]

  • Baker, J. G. (2010). "The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors." British Journal of Pharmacology. Available at: [Link]

  • Grandy, D. K., et al. (2016). "Trace Amine-Associated Receptor 1—Family Archetype or Iconoclast?" Pharmacology & Therapeutics. Available at: [Link]

Application Notes and Protocols for CAS 953899-64-4 (Ubenimex/Bestatin) in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Preserving the Proteome's N-Terminome with Ubenimex (Bestatin)

Ubenimex, also known by its trade name Bestatin (CAS 953899-64-4), is a potent, reversible inhibitor of several aminopeptidases, including aminopeptidase B, N, and leukotriene A4 hydrolase.[1][2][3] Originally isolated from Streptomyces olivoreticuli, its primary mechanism of action involves interfering with the enzymatic cleavage of N-terminal amino acids from proteins and peptides.[1][4] This activity has established Ubenimex as a valuable tool in oncology and immunology.[5][6] In the realm of proteomics, this inhibitory function offers a critical advantage: the preservation of the native and newly generated protein N-termini, which are crucial for understanding protein function, regulation, and degradation.

Aminopeptidases are ubiquitous enzymes that can rapidly degrade proteins from their N-terminal end upon cell lysis, leading to the loss of vital biological information.[7] The inclusion of a specific aminopeptidase inhibitor like Ubenimex in sample preparation workflows is therefore essential for researchers aiming to accurately characterize the N-terminome, study proteolytic processing, and identify biomarkers. These application notes provide a comprehensive guide to the rationale and practical use of Ubenimex in proteomics research.

Scientific Principle: The Role of Aminopeptidase Inhibition in Proteomics

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry (MS).[8] The identity and quantity of these peptides are used to infer the protein composition of the original sample. However, uncontrolled proteolytic activity during sample preparation can introduce significant artifacts. Aminopeptidases, released during cell lysis, can cleave N-terminal amino acids, leading to:

  • Loss of Information: The original N-terminus of a protein, which can indicate its mature form and post-translational modifications, may be lost.[9]

  • Reduced Quantitative Accuracy: Degradation of proteins and peptides can alter their measured abundance, affecting the reliability of quantitative proteomics studies.

By inhibiting aminopeptidases, Ubenimex helps to maintain the integrity of the proteome during sample preparation, ensuring that the identified peptides accurately reflect the in vivo state of the proteins. This is particularly critical in N-terminomics , a subfield of proteomics focused on the enrichment and identification of N-terminal peptides.[10][11] In these studies, preserving the authentic N-termini is paramount for identifying protease cleavage sites and understanding the proteolytic events that regulate cellular processes.

Key Applications in Proteomics

The primary applications of Ubenimex (Bestatin) in proteomics are:

  • General Proteome Preservation: As a component of protease inhibitor cocktails to prevent non-specific degradation of proteins during cell lysis and protein extraction.

  • N-Terminomics and Degradomics: To preserve native and neo-N-termini generated by specific proteolytic events, enabling the study of protease substrates and cleavage sites.

Protocols

Protocol 1: Preparation of Ubenimex (Bestatin) Stock Solutions

Rationale: Accurate and reproducible experimental results depend on the correct preparation and storage of inhibitor stock solutions. Ubenimex has specific solubility characteristics that must be considered.

Materials:

  • Ubenimex (Bestatin), powder (CAS 58970-76-6)

  • Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

  • Nuclease-free water, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution in DMSO (for a 10 mM stock):

    • The molecular weight of Ubenimex is 308.37 g/mol . To prepare a 10 mM stock solution, weigh out 3.08 mg of Ubenimex powder and dissolve it in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Ubenimex is soluble in DMSO up to at least 5 mM.[3]

  • Reconstitution in Water (for a 1 mM stock):

    • Ubenimex has moderate water solubility.[4] To prepare a 1 mM stock solution, dissolve 3.08 mg of Ubenimex in 10 mL of nuclease-free water.

    • Gentle warming and vortexing may be required to fully dissolve the powder.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Stock solutions are stable for at least one month when stored properly.

Note: The final concentration of DMSO in the cell lysate should be kept below 0.5% (v/v) to avoid potential interference with downstream applications.

Protocol 2: General Protein Extraction with Aminopeptidase Inhibition

Rationale: This protocol describes the preparation of a whole-cell lysate for general proteomics analysis, incorporating Ubenimex to protect against N-terminal degradation.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer), ice-cold[12]

  • Protease inhibitor cocktail (commercial or self-made)

  • Ubenimex (Bestatin) stock solution (10 mM in DMSO)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Preparation of Lysis Buffer:

    • On the day of the experiment, prepare the complete lysis buffer by adding a broad-spectrum protease inhibitor cocktail to the RIPA buffer according to the manufacturer's instructions.

    • Add the Ubenimex stock solution to the lysis buffer to a final concentration of 10 µM (e.g., add 1 µL of 10 mM Ubenimex stock to 1 mL of lysis buffer). Keep the complete lysis buffer on ice. A working concentration of 1-10 µM is generally effective.[1][9]

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then remove all PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Add the complete, ice-cold lysis buffer to the cell pellet or plate. A common starting point is 1 mL of lysis buffer per 10^7 cells.

    • Incubate on ice for 15-30 minutes, with occasional vortexing or pipetting to facilitate lysis.

  • Lysate Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

    • The lysate can be used immediately for downstream processing (e.g., SDS-PAGE, western blotting, or sample preparation for mass spectrometry) or stored at -80°C for long-term use.

Causality Behind Experimental Choices:

  • Ice-cold reagents and conditions: Low temperatures are maintained throughout the procedure to minimize the activity of endogenous proteases and phosphatases.[1]

  • Broad-spectrum protease inhibitors: While Ubenimex targets aminopeptidases, a cocktail of inhibitors is necessary to block other classes of proteases (serine, cysteine, aspartic, and metalloproteases) that are also released during cell lysis.[7]

  • RIPA buffer: This is a common and effective buffer for extracting cytoplasmic, membrane, and nuclear proteins. However, for specific applications, other buffers may be more suitable. Ubenimex is compatible with common lysis buffers like RIPA and those containing urea.[9][13]

Protocol 3: Sample Preparation for N-Terminomics using Ubenimex

Rationale: This protocol outlines a generalized workflow for preparing samples for N-terminomics analysis (e.g., TAILS - Terminal Amine Isotopic Labeling of Substrates), where the preservation of N-termini by Ubenimex is critical.[14][15][16]

Materials:

  • Protein extract (prepared as in Protocol 2, with Ubenimex)

  • Reagents for N-terminal labeling (e.g., formaldehyde and sodium cyanoborohydride for dimethylation)[14]

  • Trypsin, MS-grade

  • Reagents for peptide cleanup (e.g., C18 desalting columns)

  • High-molecular-weight dendritic polyglycerol aldehyde polymer (for TAILS)[14]

Workflow:

  • Protein Extraction with Ubenimex:

    • Prepare your protein lysate from control and treated samples using the method described in Protocol 2, ensuring that Ubenimex is included in the lysis buffer at a final concentration of 10 µM.

  • N-Terminal and Lysine Amine Blocking:

    • At the protein level, block all primary amines (N-termini and the ε-amino group of lysine residues) using a chemical labeling strategy. For quantitative N-terminomics, stable isotope labeling (e.g., light and heavy dimethylation) is used here.[14] This step is crucial as it protects the original N-termini from subsequent enzymatic digestion.

  • Protein Digestion:

    • Digest the labeled proteins with an endoproteinase, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[17] Ubenimex does not inhibit trypsin, so it will not interfere with this step. This digestion creates new N-termini on the internal peptides.

  • Enrichment of N-Terminal Peptides:

    • Negatively select for the original N-terminal peptides. In the TAILS workflow, this is achieved by using a high-molecular-weight polymer that has aldehyde groups, which react with the free N-termini of the newly generated internal tryptic peptides.[14] The original N-terminal peptides, having been blocked in step 2, do not react with the polymer and remain in solution.

  • Peptide Cleanup and MS Analysis:

    • The enriched N-terminal peptides are then desalted using C18 columns and analyzed by LC-MS/MS.

    • The resulting data is searched against a protein database to identify the N-terminal peptides and their corresponding proteins.

Causality Behind Experimental Choices:

  • Ubenimex in Lysis Buffer: The inclusion of Ubenimex from the very beginning of the sample preparation process is critical to prevent the degradation of native and any neo-N-termini that may be present in the sample due to in vivo proteolytic events.

  • Protein-level Labeling: Blocking the primary amines before trypsin digestion is the key step that allows for the specific enrichment of the original N-terminal peptides.

  • Negative Enrichment: The negative selection strategy of TAILS allows for the identification of all N-terminal peptides, including those that are naturally blocked (e.g., by acetylation) and would be missed by positive selection methods.[16]

Data Presentation

Table 1: Properties of Ubenimex (Bestatin)

PropertyValueReferences
CAS Number 953899-64-4 (for Ubenimex); 58970-76-6 (for Bestatin)[3]
Molecular Formula C16H24N2O4[3]
Molecular Weight 308.37 g/mol [3]
Appearance White crystalline powder[18]
Solubility Soluble in DMSO (≥ 5 mM), methanol, and moderately soluble in water (25 mg/mL). Insoluble in ethanol.[3][4][19]
Storage Store powder at -20°C. Stock solutions are stable for at least one month at -20°C.[6]

Table 2: Recommended Working Concentrations for Ubenimex in Proteomics

ApplicationRecommended ConcentrationRationaleReferences
General Protease Inhibition 1 - 10 µMEffective concentration for inhibiting a broad range of aminopeptidases in cell lysates.[1][9]
N-Terminomics 10 µMEnsures complete inhibition of aminopeptidase activity to preserve native and neo-N-termini for accurate identification.[9] (extrapolated)

Visualization

Diagram 1: Role of Ubenimex in Preventing N-Terminal Degradation

G cluster_0 Standard Cell Lysis (Without Ubenimex) cluster_1 Cell Lysis with Ubenimex (Bestatin) Intact Protein Intact Protein Cell Lysis_1 Cell Lysis Intact Protein->Cell Lysis_1 Degraded Protein N-Terminally Degraded Protein Released Aminopeptidases Released Aminopeptidases Cell Lysis_1->Released Aminopeptidases Released Aminopeptidases->Degraded Protein Cleavage Intact Protein_2 Intact Protein Cell Lysis_2 Cell Lysis Intact Protein_2->Cell Lysis_2 Preserved Protein N-Terminally Intact Protein Intact Protein_2->Preserved Protein Preservation Released Aminopeptidases_2 Released Aminopeptidases Cell Lysis_2->Released Aminopeptidases_2 Ubenimex Ubenimex (Bestatin) Ubenimex->Released Aminopeptidases_2 Inhibition

Caption: Ubenimex inhibits aminopeptidases released during cell lysis, preserving the N-termini of proteins.

Diagram 2: Generalized N-Terminomics (TAILS) Workflow with Ubenimex

G Start Cell Culture (Control vs. Treated) Lysis Cell Lysis with Ubenimex (Bestatin) Start->Lysis Labeling N-Termini & Lysine Blocking (e.g., Isotopic Dimethylation) Lysis->Labeling Digestion Trypsin Digestion Labeling->Digestion Enrichment Negative Enrichment of N-Terminal Peptides (TAILS Polymer) Digestion->Enrichment Cleanup C18 Desalting Enrichment->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: Workflow for N-terminomics incorporating Ubenimex for the preservation of N-terminal peptides.

References

  • Kentsis, A. (n.d.). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. protocols.io. Retrieved February 14, 2026, from [Link]

  • Ubenimex. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015, April 5). What is a suitable protese inhibitor for cell lysis and protein extraction? Retrieved February 14, 2026, from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Bestatin. Retrieved February 14, 2026, from [Link]

  • Cássia-Araújo, G., et al. (2015). Bestatin Induces Specific Changes in Trypanosoma cruzi Dipeptide Pool. Antimicrobial Agents and Chemotherapy, 59(12), 7970–7973. [Link]

  • Timmer, J. C., & Salvesen, G. S. (2011). N-Terminomics: A High-Content Screen for Protease Substrates and Their Cleavage Sites. In Gel-Free Proteomics (pp. 249-262). Humana Press. [Link]

  • Giansanti, P., Tsiatsiani, L., & Heck, A. J. (2016). Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with... Journal of Proteome Research, 15(11), 4058–4066. [Link]

  • De Klerk, E., et al. (2019). Terminomics Methodologies and the Completeness of Reductive Dimethylation: A Meta-Analysis of Publicly Available Datasets. International Journal of Molecular Sciences, 20(7), 1630. [Link]

  • Kleifeld, O., et al. (2010). Identifying and quantifying proteolytic events and the natural N terminome by terminal amine isotopic labeling of substrates. Nature Protocols, 5(9), 1538–1561. [Link]

  • Tsiatsiani, L., & Heck, A. J. (2015). Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics. Journal of Proteome Research, 14(10), 4217–4227. [Link]

  • The Overall Lab. (n.d.). Bench Protocol to Perform TAILS. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2016, May 23). Does over-use trypsin have an effect on digestion for proteomics , if it does , what type of impact does it have on protein expression? Retrieved February 14, 2026, from [Link]

  • Wang, C., et al. (2007). Development of a liquid chromatography/tandem mass spectrometry assay for the determination of bestatin in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 850(1-2), 101-108. [Link]

  • Whiteaker, J. R., et al. (2011). N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments. Journal of Biomolecular Techniques, 22(Suppl), S43. [Link]

  • Steentoft, C., et al. (2019). TAILS N-terminomics and proteomics reveal complex regulation of proteolytic cleavage by O-glycosylation. Molecular & Cellular Proteomics, 18(1), 115-128. [Link]

  • McGowan, S., et al. (2011). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry, 54(5), 1347–1356. [Link]

  • Ngoka, L. C. (2008). Sample prep for proteomics of breast cancer: proteomics and gene ontology reveal dramatic differences in protein solubilization preferences of radioimmunoprecipitation assay and urea lysis buffers. Proteome Science, 6, 30. [Link]

  • ResearchGate. (n.d.). Schematic diagram of TAILS and the polymer developed for proteomics. Retrieved February 14, 2026, from [Link]

  • Kaleja, P. (2024). Mass spectrometry-based N- and C-terminomics for the identification of protein termini in model organisms and clinical specimens (Doctoral dissertation, Christian-Albrechts-Universität zu Kiel). [Link]

  • Heissel, S., et al. (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications. PLoS ONE, 14(6), e0218374. [Link]

  • Terminal amine isotopic labeling of substrates. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Duke Center for Genomic and Computational Biology. (n.d.). Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication. Retrieved February 14, 2026, from [Link]

  • Wojtkiewicz, P. W., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e83. [Link]

  • G-Biosciences. (n.d.). RIPA Lysis & Extraction Buffer. Retrieved February 14, 2026, from [Link]

  • Kim, H. (2013, January 9). Sample preparation & protein enrichment for proteomics and mass spectrometry. [PowerPoint slides]. University of Alabama at Birmingham. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-OPT-953899

Executive Summary & Molecule Profile

Welcome to the technical optimization guide for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine (CAS: 953899-64-4). This molecule is a structural analog of "Raspberry Ketone" derivatives and shares a backbone with clinically significant compounds like Dobutamine.

The primary synthetic challenge lies in the Reductive Amination of the precursor ketone, 4-(4-isopropoxyphenyl)butan-2-one . Users frequently report three core issues:

  • Competitive Reduction: Formation of the alcohol byproduct (4-(4-isopropoxyphenyl)butan-2-ol) instead of the amine.

  • Dimerization: Formation of the secondary amine impurity (bis-alkylation).

  • Isolation Difficulties: The product is often a viscous oil that complicates crystallization.

This guide provides self-validating protocols and troubleshooting logic to overcome these hurdles.

Reaction Pathway & Mechanistic Logic

To troubleshoot effectively, you must visualize the competing pathways. The synthesis relies on converting the ketone to an imine (equilibrium), which is then reduced to the amine.[1]

Pathway Visualization

ReactionPathway Ketone Precursor Ketone (4-(4-isopropoxyphenyl)butan-2-one) Imine Intermediate Imine (Transient Species) Ketone->Imine + NH4OAc (Equilibrium) Alcohol Impurity A: Alcohol (Direct Reduction) Ketone->Alcohol + Hydride Source (If Imine formation slow) Target TARGET AMINE (Primary Amine) Imine->Target + Hydride Source (Fast) Dimer Impurity B: Dimer (Secondary Amine) Target->Dimer + Ketone + Hydride (If Amine acts as Nucleophile)

Figure 1: Mechanistic pathway showing the target route (Green) and competing impurity pathways (Red).[2]

Standard Operating Procedure (SOP): The "Borch" Modified Protocol

For laboratory-scale synthesis (<50g), the Sodium Cyanoborohydride (NaBH3CN) method is the industry "Gold Standard" due to its pH-dependent selectivity. Unlike NaBH4, NaBH3CN is stable at pH 6-7, allowing the imine to form without reducing the ketone.

Protocol Specifications
ParameterConditionRationale
Solvent Methanol (Anhydrous)Promotes imine formation; dissolves NH4OAc.
Amine Source Ammonium Acetate (NH4OAc)Provides ammonia and buffers the solution to pH ~6.
Stoichiometry 10:1 (NH4OAc : Ketone)CRITICAL: High excess ammonia is required to suppress Dimer formation.
Reductant NaBH3CN (1.5 eq)Selectively reduces the protonated iminium ion, not the ketone.
Temperature 20°C - 25°CHeating promotes dimerization; keep it ambient.
Step-by-Step Methodology
  • Imine Pre-Equilibrium:

    • Dissolve 4-(4-isopropoxyphenyl)butan-2-one (1.0 eq) in Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 eq).

    • Validation Step: Stir for 30 minutes. The solution helps buffer itself. Do NOT add the hydride yet.

  • Reduction:

    • Add Sodium Cyanoborohydride (1.5 eq) in one portion.

    • Note: If using NaBH(OAc)3 (STAB), use DCE as solvent instead of Methanol to prevent solvent decomposition.

  • Monitoring:

    • Stir for 12-24 hours.

    • TLC Check: Eluent 10% MeOH in DCM + 1% NH4OH. Stain with Ninhydrin (Amine = Red/Purple) and PMA (Ketone/Alcohol).

  • Work-up (Critical for Cyanide Removal):

    • Acidify to pH < 2 with 6N HCl (destroys residual hydride and liberates HCN - perform in fume hood ).

    • Wash with Diethyl Ether (removes neutral impurities like unreacted ketone/alcohol).

    • Basify aqueous layer to pH > 12 with NaOH.

    • Extract with DCM or EtOAc. Dry over Na2SO4 and concentrate.

Troubleshooting Guide (FAQ Format)

Issue 1: "I have a large amount of alcohol impurity (4-(4-isopropoxyphenyl)butan-2-ol)."

Diagnosis: The reducing agent reduced the ketone before the imine could form.[1][3] Root Cause:

  • Incorrect pH: If pH > 7, imine formation is slow.

  • Wrong Reductant: Using NaBH4 (Sodium Borohydride) without pre-forming the imine.[1] NaBH4 is too aggressive for a "one-pot" mix.

Corrective Action:

  • Switch to NaBH3CN or NaBH(OAc)3 .

  • If you must use NaBH4: Form the imine first using Ti(OiPr)4 (Titanium Isopropoxide) as a Lewis Acid catalyst (1.5 eq) for 6 hours, then add NaBH4. This is the Mattson modification [1].

Issue 2: "My product contains a 'Dimer' (Secondary Amine)."

Diagnosis: The primary amine product reacted with a second molecule of ketone. Root Cause:

  • Low Ammonia Concentration: If NH3 is low, the newly formed amine competes for the ketone.

  • High Temperature: Heat favors the condensation of the amine with the ketone.

Corrective Action:

  • Increase NH4OAc: Push the ratio to 15:1 or 20:1.

  • Dilution: Run the reaction more dilute (0.1 M) to reduce intermolecular collisions between product and reactant.

Issue 3: "The product is an oil and won't crystallize."

Diagnosis: This amine is naturally a low-melting solid or oil. Corrective Action:

  • Salt Formation: Do not attempt to crystallize the free base. Convert it to the Hydrochloride or Oxalate salt.

    • Protocol: Dissolve crude oil in minimal EtOAc. Add 1M HCl in Ether dropwise. The white HCl salt should precipitate immediately.

Logic Tree for Optimization

Use this decision matrix to determine your next experimental move.

Troubleshooting Start Start: Analyze Crude Mixture (GC-MS / TLC) CheckImpurity Identify Major Impurity Start->CheckImpurity Alcohol Alcohol Detected (Direct Reduction) CheckImpurity->Alcohol Mass = M+2 Dimer Dimer Detected (Bis-alkylation) CheckImpurity->Dimer Mass = 2M - NH3 LowConv Low Conversion (Remaining Ketone) CheckImpurity->LowConv Mass = M (Ketone) Action_Alcohol Fix: Switch to NaBH3CN OR Use Ti(OiPr)4 Pre-mix Alcohol->Action_Alcohol Action_Dimer Fix: Increase NH4OAc to 20 eq Dilute Reaction to 0.1M Dimer->Action_Dimer Action_LowConv Fix: Add 3Å Molecular Sieves Extend Reaction Time LowConv->Action_LowConv

Figure 2: Troubleshooting logic based on GC-MS/TLC impurity profiling.

Advanced Optimization: Catalytic Hydrogenation (Scale-Up)

For reactions >50g, hydride reagents become expensive and generate toxic waste.

Protocol:

  • Catalyst: 5% Rh/C or Raney Nickel (Avoid Pd/C if possible, as it can sometimes cleave benzylic C-N bonds or reduce the aromatic ring, though less likely here).

  • Solvent: Methanol saturated with Ammonia gas (7N NH3 in MeOH).

  • Pressure: 5-10 bar H2.

  • Temp: 50°C.

  • Note: This method eliminates cyanide waste but requires high pressure equipment [2].

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1, 1355–1358.

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Grosser, R., et al. (1978). "Process for the preparation of 1-phenyl-2-aminoalkanes". U.S. Patent 4,091,019. (Demonstrates catalytic hydrogenation parameters for phenyl-alkyl-amines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine and all reagents before use.

Sources

Technical Support Center: Purification of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges in obtaining high-purity 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine.

Understanding the Molecule and Its Challenges

4-[4-(Propan-2-yloxy)phenyl]butan-2-amine is a primary amine with a chiral center. Its structure, containing both a basic amine group and a relatively non-polar aromatic and ether portion, presents a unique set of purification challenges. The basicity of the amine can lead to interactions with acidic materials, such as silica gel, while its moderate polarity can make separation from structurally similar impurities difficult.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine via reductive amination?

A1: When synthesizing this compound via reductive amination of 4-(4-isopropoxyphenyl)butan-2-one, several impurities are commonly encountered:

  • Unreacted Starting Material: Residual 4-(4-isopropoxyphenyl)butan-2-one.

  • Side-Products from the Reducing Agent: Impurities derived from the reducing agent, such as borate salts if using sodium borohydride derivatives.[1][2]

  • Over-alkylation Products: Formation of secondary or tertiary amines if the primary amine product reacts further with the starting ketone.

  • Solvent-Related Impurities: Adducts or byproducts from reactions involving the solvent, especially when using reactive solvents like alcohols with certain catalysts.[3]

Q2: My purified amine appears as an oil and is difficult to handle. How can I obtain a solid product?

A2: Many amines, particularly free bases, exist as oils at room temperature. A highly effective strategy to obtain a solid, crystalline, and often more stable product is to form a salt.[4][5] Common salt forms for amines include:

  • Hydrochloride (HCl) salt: Often crystalline and readily prepared by treating a solution of the amine with HCl (either as a gas or a solution in an organic solvent).

  • Oxalate salt: Can be formed by reacting the amine with oxalic acid, often resulting in a crystalline precipitate.[6]

  • Tartrate or other chiral acid salts: Useful for both crystallization and potential chiral resolution.

The choice of the counter-ion can significantly influence the crystallinity and solubility of the resulting salt. Experimentation with different acids is often necessary to find the optimal conditions for crystallization.

Q3: I'm observing significant tailing and poor separation when trying to purify the amine using standard silica gel column chromatography. What is causing this and how can I fix it?

A3: The basic nature of the amine group in your compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction causes peak tailing, irreversible adsorption, and potential degradation of the product on the column.

To mitigate these issues, you can:

  • Use a competing base in the mobile phase: Adding a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[7]

  • Use a deactivated or basic stationary phase: Alumina (basic or neutral) or commercially available amine-functionalized silica gels are excellent alternatives to standard silica for the purification of basic compounds.

  • Employ reversed-phase chromatography: If the polarity of your compound and impurities allows, reversed-phase chromatography on a C18 column with a suitable mobile phase (often containing a buffer or modifier to control pH) can be a very effective purification method.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine and provides actionable solutions.

Problem 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step Scientific Rationale
Irreversible adsorption on silica gel 1. Add 0.5-1% triethylamine to the mobile phase. 2. Switch to a less acidic stationary phase like neutral alumina.The added triethylamine acts as a competing base, saturating the acidic silanol groups on the silica surface and preventing the product from binding irreversibly.[7] Alumina is less acidic than silica and reduces strong interactions with basic amines.
Product is volatile and lost during solvent removal 1. Use a rotary evaporator with a lower bath temperature. 2. Convert the amine to a non-volatile salt (e.g., HCl or oxalate salt) before concentration.Reducing the temperature minimizes the vapor pressure of the compound, decreasing evaporative losses. Salts have significantly lower volatility than their corresponding free bases.[4]
Problem 2: Co-elution of Impurities with the Product
Potential Cause Troubleshooting Step Scientific Rationale
Similar polarity of product and impurities 1. Optimize the mobile phase system. Try different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with triethylamine). 2. Consider using a different chromatographic technique, such as reversed-phase HPLC.Changing the solvent system alters the selectivity of the separation by modifying the interactions of the analytes with the stationary and mobile phases. Reversed-phase chromatography separates compounds based on hydrophobicity, which can provide different selectivity compared to normal-phase chromatography.[7]
Presence of enantiomers/diastereomers If chiral purity is a concern, utilize a chiral stationary phase (CSP) for HPLC or perform a diastereomeric salt resolution.Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatography. Chiral chromatography or diastereomeric salt formation introduces a chiral environment that allows for their separation.[8][9]
Problem 3: Product Degradation During Purification
Potential Cause Troubleshooting Step Scientific Rationale
Decomposition on acidic silica gel 1. Neutralize the silica gel by pre-treating it with a solution containing triethylamine. 2. Use an alternative stationary phase like alumina.The acidic nature of silica can catalyze decomposition reactions for certain sensitive amines. Neutralization or using a non-acidic support minimizes this risk.
Oxidation of the amine 1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. 2. Store the purified compound under an inert atmosphere and at a low temperature.Primary aromatic amines can be susceptible to air oxidation, which can be accelerated by light and trace metals. An inert atmosphere and cold storage reduce the rate of oxidative degradation.

Experimental Protocols

Protocol 1: Purification by Salt Formation and Recrystallization

This protocol is ideal for obtaining a solid, high-purity product and is often a good first step after initial workup.

  • Dissolution: Dissolve the crude 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine oil in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acid Addition: Slowly add a solution of anhydrous oxalic acid (1 equivalent) in the same solvent, or bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether).

  • Precipitation: Stir the mixture at room temperature. The salt will often precipitate out of the solution. If no precipitate forms, cooling the mixture in an ice bath or storing it in a freezer may induce crystallization.[6]

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • Recrystallization (Optional): For even higher purity, the salt can be recrystallized from a suitable solvent system. This involves dissolving the salt in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals.

Protocol 2: Flash Chromatography with a Modified Mobile Phase

This protocol is designed to overcome the challenges of purifying basic amines on standard silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry method with your chosen mobile phase.

  • Mobile Phase Preparation: Prepare an eluent system, for example, a gradient of 0-10% methanol in dichloromethane, with the addition of 0.5% triethylamine to both solvents.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being loaded onto the column.

  • Elution: Run the chromatography, collecting fractions and monitoring them by thin-layer chromatography (TLC) or another appropriate analytical method.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Visualizing the Workflow

Purification Decision Tree

Purification_Workflow Start Crude 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine Is_Solid Is the crude product an oil or solid? Start->Is_Solid Salt_Formation Attempt Salt Formation & Recrystallization Is_Solid->Salt_Formation Oil Column_Chromatography Proceed to Column Chromatography Is_Solid->Column_Chromatography Solid with Impurities Success_Salt Crystalline Solid Obtained? Salt_Formation->Success_Salt Tailing_Check Observe Tailing on TLC/Column? Column_Chromatography->Tailing_Check Success_Salt->Column_Chromatography No Pure_Solid High Purity Solid Product Success_Salt->Pure_Solid Yes Modify_Mobile_Phase Add Triethylamine to Mobile Phase Tailing_Check->Modify_Mobile_Phase Yes Change_Stationary_Phase Switch to Alumina or Amine-Silica Tailing_Check->Change_Stationary_Phase Yes, severe Successful_Chromatography Successful Separation Tailing_Check->Successful_Chromatography No Modify_Mobile_Phase->Successful_Chromatography Change_Stationary_Phase->Successful_Chromatography

Caption: A decision tree for the purification of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine.

Chiral Resolution Workflow

Chiral_Resolution Racemic_Amine Racemic Amine Method_Choice Choose Resolution Method Racemic_Amine->Method_Choice Diastereomeric_Salt Diastereomeric Salt Formation (with chiral acid) Method_Choice->Diastereomeric_Salt Classical Chiral_Chromatography Chiral HPLC/SFC Method_Choice->Chiral_Chromatography Instrumental Fractional_Crystallization Fractional Crystallization Diastereomeric_Salt->Fractional_Crystallization Collection Collect Enantiomeric Fractions Chiral_Chromatography->Collection Separation Separation of Diastereomers Fractional_Crystallization->Separation Liberate_Amine Liberate Free Amine (Base Treatment) Separation->Liberate_Amine Enantiomer_1 Enantiomer 1 Liberate_Amine->Enantiomer_1 Enantiomer_2 Enantiomer 2 Liberate_Amine->Enantiomer_2 Collection->Enantiomer_1 Collection->Enantiomer_2

Caption: Workflow for the chiral resolution of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine.

References

  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. The Royal Society of Chemistry. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.. [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Method of crystallizing salts
  • Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • Purification: How To. University of Rochester Department of Chemistry. [Link]

  • Optimization of Amine Sweetening Units. Bryan Research & Engineering, LLC. [Link]

  • Process for the purification of aromatic amines.
  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS. Parker Hannifin Corporation. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]

  • 4-[4-(propan-2-yloxy)phenyl]butan-2-amine. PubChem. [Link]

  • Resolution of chiral amines.
  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Process for resolving 2-amino-4-phenyl-butane.
  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. Chemistry Europe. [Link]

  • 4-PHENYLBUTAN-2-AMINE. precisionFDA. [Link]

Sources

Validation & Comparative

Purity Validation of Synthesized 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Standard Protocol

The synthesis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine (hereafter referred to as IP-PBA ) presents a classic challenge in pharmaceutical analysis: validating the purity of a lipophilic, basic amine.

While standard HPLC methods often default to acidic mobile phases (0.1% TFA or Formic Acid), this guide advocates for a High-pH Reversed-Phase (RP) strategy . Basic amines like IP-PBA (


) are protonated at acidic pH, leading to severe secondary interactions with residual silanols on the stationary phase. This results in peak tailing, poor resolution of closely eluting impurities, and compromised integration accuracy.

This guide compares the High-Performance Liquid Chromatography (HPLC) "Gold Standard" against orthogonal techniques (qNMR, GC-MS) and provides a validated, step-by-step protocol designed to suppress silanol activity and maximize peak symmetry.

Chemical Context & Impurity Profiling[1][2][3][4]

To validate purity, one must first understand the impurities. IP-PBA is typically synthesized via the reductive amination of 4-(4-isopropoxyphenyl)butan-2-one or the alkylation of 4-(2-aminobutyl)phenol .

Likely Impurity Spectrum[2]
  • Precursor Ketone: 4-(4-isopropoxyphenyl)butan-2-one (Neutral, elutes after amine in acidic pH, before in high pH).

  • Precursor Alcohol: 4-(4-isopropoxyphenyl)butan-2-ol (Side product of ketone reduction).

  • Des-isopropyl Analog: 4-(4-hydroxyphenyl)butan-2-amine (Polar, early eluting).

  • Dimerization Products: Secondary amines formed by the reaction of IP-PBA with the precursor ketone (Highly lipophilic, late eluting).

Visualization: Impurity Origin Pathway

The following diagram maps the synthesis pathway to potential impurities, guiding the separation strategy.

ImpurityPathway Start Starting Material: 4-isopropoxybenzaldehyde Inter Intermediate: 4-(4-isopropoxyphenyl)butan-2-one Start->Inter Aldol Condensation Product Target Product: IP-PBA (Amine) Inter->Product Reductive Amination (NH3/H2, Catalyst) Imp1 Impurity A: Residual Ketone Inter->Imp1 Incomplete Reaction Imp2 Impurity B: Reduced Alcohol Inter->Imp2 Over-Reduction (C=O -> C-OH) Imp3 Impurity C: Dimer (Secondary Amine) Product->Imp3 Reaction with Inter

Caption: Figure 1. Synthesis pathway illustrating the origin of critical neutral (Ketone/Alcohol) and lipophilic (Dimer) impurities relative to the target amine.

Comparative Analysis: HPLC vs. Alternatives

Before detailing the HPLC protocol, it is crucial to justify its selection over alternative techniques.

FeatureHPLC-UV (High pH) qNMR (Quantitative NMR) GC-FID/MS
Primary Utility Routine Purity & Impurity ProfilingAbsolute Purity (Potency)Volatile Impurities
Selectivity High. Separates isomers and non-volatiles.Medium. Peaks often overlap; requires distinct signals.High. Excellent for resolution.
Sensitivity (LOD) Excellent (< 0.05%) . Ideal for trace analysis.Low (~1%) .[1] Not suitable for trace impurity limits.High , but thermal degradation risk.
Sample Prep Simple dilution.Weighing is critical; internal standard required.Derivatization required for polar amines to prevent tailing.
Throughput High (Automated).Low (Manual processing).High.
Verdict Preferred for Purity. Preferred for Assay/Potency. Alternative.
Expert Insight: Why not just qNMR?

While qNMR is powerful because it does not require a reference standard for the analyte (only an internal standard), it lacks the dynamic range to detect 0.05% impurities required by ICH guidelines. Therefore, HPLC remains the mandatory technique for purity validation , while qNMR is excellent for establishing the potency of the reference standard itself.

The Protocol: High-pH Reversed-Phase HPLC

This method utilizes a "Hybrid" silica column (Ethylene-Bridged Hybrid or similar) which is stable up to pH 12. At pH 10, the amine group on IP-PBA is uncharged (neutral), allowing it to interact purely hydrophobically with the C18 chain. This eliminates silanol cation-exchange interactions, resulting in sharp, symmetrical peaks.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with Diode Array Detector (DAD).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or sub-2 µm equivalent).

  • Column Temperature: 40°C (Improves mass transfer for amines).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 220 nm (Amine absorption) and 275 nm (Phenyl ring specificity).

  • Injection Volume: 10 µL.

Mobile Phase Composition
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Initial Hold
2.0 90 10 End Isocratic
15.0 10 90 Gradient Ramp
18.0 10 90 Wash
18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | End of Run |

Sample Preparation[7]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of synthesized IP-PBA in 10 mL diluent (1.0 mg/mL).

  • Test Solution: Dilute Stock to 0.5 mg/mL.

  • Sensitivity Solution (LOQ): Dilute Test Solution to 0.05% (0.25 µg/mL).

Validation Framework (ICH Q2(R2) Alignment)

To ensure scientific integrity, the method must be validated against the following parameters.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the IP-PBA peak. (Note: Acidic methods often yield
    
    
    ).
  • Resolution (

    
    ): 
    
    
    
    between IP-PBA and the nearest impurity (likely the ketone).
  • Precision (RSD):

    
     for 6 replicate injections of the main peak.
    
Linearity & Range

Construct a calibration curve from 0.05% to 120% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike known amounts of impurities (if available) or the API itself into a placebo matrix.

  • Acceptance: 98.0% – 102.0% recovery.

Robustness (The "Self-Validating" System)

Deliberately vary parameters to prove method reliability:

  • pH:

    
    
    
  • Temperature:

    
    
    
  • Flow Rate:

    
    
    

Analytical Workflow Visualization

The following diagram outlines the decision process for validating the synthesized batch.

ValidationWorkflow Start Synthesized IP-PBA Batch Solubility Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility Condition System Suitability (High pH Column) Solubility->Condition Decision Tailing Factor < 1.5? Condition->Decision Fail Troubleshoot: Check pH or Column Age Decision->Fail No Pass Run Gradient Analysis Decision->Pass Yes Fail->Condition Analyze Impurity Profiling (Area % vs. Standards) Pass->Analyze Report Generate CoA (Purity > 99.0%) Analyze->Report

Caption: Figure 2. Analytical workflow ensuring system suitability before final batch release.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[6] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Comparative Technical Guide: HPLC vs. GC-MS for 4-(4-isopropoxyphenyl)butan-2-amine Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amine Problem"

Assessing the purity of 4-(4-isopropoxyphenyl)butan-2-amine presents a classic analytical challenge. As a primary amine with a lipophilic tail, this molecule exhibits "sticky" behavior—prone to severe peak tailing in HPLC due to silanol interactions and adsorption in GC inlets.

  • The Verdict: For routine quantitative purity (assay) and stability testing, HPLC-UV (High pH) is the superior choice due to robustness and linearity.

  • The Caveat: For impurity identification (structure elucidation of unknown by-products) and trace analysis, GC-MS (with Derivatization) is required.

This guide details the specific protocols to overcome the physicochemical limitations of this analyte using both techniques.

Physicochemical Analysis & Challenges

Before selecting a method, we must understand the molecule's behavior inside the column.

FeatureChemical ImplicationChromatographic Risk
Primary Amine (-NH₂) Highly polar, basic (pKa ~10).HPLC: Protonates at neutral pH, binding to residual silanols (tailing). GC: H-bonds with glass liners/columns (adsorption/loss).
Isopropoxy Group Electron-donating, lipophilic.Increases retention in Reverse Phase (RP); susceptible to de-alkylation (impurity formation).
Chiral Center (C2) Enantiomeric existence.Standard achiral methods will not separate enantiomers (requires chiral stationary phases).

Method A: HPLC-UV/DAD (The Quantitative Standard)

Objective: Robust quantitation of the main peak and known non-volatile impurities.

The "High pH" Strategy

Standard acidic mobile phases (0.1% Formic Acid) often fail with this amine because the protonated species (


) interacts ionically with the negatively charged silica surface.
My Recommendation:  Use a High pH stable C18 column . At pH 10, the amine is neutral (unprotonated), eliminating silanol interactions and resulting in sharp, symmetrical peaks.
Detailed Protocol
  • Column: Hybrid-particle C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 220 nm (Amine backbone) and 275 nm (Phenyl ring specificity).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B (Wash)

    • 21 min: 10% B (Re-equilibration)

Data Output (Expected):

  • Retention Time: ~8.5 min.

  • Tailing Factor (

    
    ):  < 1.2 (Excellent symmetry due to High pH).
    
  • LOD: ~0.5 µg/mL.

Method B: GC-MS (The Structural Informant)

Objective: Identification of unknown impurities and trace analysis.

The Derivatization Necessity

Direct injection of this primary amine into a hot GC inlet (


) will result in thermal degradation and adsorption. You must derivatize to cap the polar -NH₂ group.
Reagent of Choice: TFAA (Trifluoroacetic Anhydride) . It forms a stable trifluoroacetamide derivative, improving volatility and providing a distinct mass spectral fingerprint.
Detailed Protocol
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Derivatization: Add 50 µL TFAA. Incubate at 60°C for 20 mins.

  • Neutralization: Evaporate to dryness under

    
     stream; reconstitute in Ethyl Acetate (removes acidic by-products that damage the column).
    
  • Column: Rxi-5Sil MS (Low polarity, arylene-stabilized), 30m x 0.25mm x 0.25µm.

  • Inlet: Split 10:1, 250°C. Crucial: Use a wool-packed, deactivated liner to catch non-volatiles.

  • Oven Program:

    • 
       (hold 1 min)
      
    • Ramp

      
       to 
      
      
      
    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV. Scan range 40–500 m/z.

Data Output (Expected):

  • Derivative: N-(4-(4-isopropoxyphenyl)butan-2-yl)-2,2,2-trifluoroacetamide.

  • Key Fragment Ions: m/z 140 (base peak for this specific substructure), m/z 260 (molecular ion).

Comparative Workflow Visualization

The following diagram illustrates the decision logic and mechanistic differences between the two workflows.

G Start Sample: 4-(4-isopropoxyphenyl)butan-2-amine Decision Primary Analytical Goal? Start->Decision Quant Routine Quantitation / Assay Decision->Quant Purity % Qual Impurity ID / Trace Analysis Decision->Qual Unknown ID HPLC_Method Method A: HPLC-UV (High pH) Quant->HPLC_Method HPLC_Mech Mechanism: Neutralization of Amine (pH > pKa) prevents silanol binding HPLC_Method->HPLC_Mech HPLC_Result Result: High Precision, No Derivatization HPLC_Method->HPLC_Result Deriv Step: Derivatization w/ TFAA Qual->Deriv GC_Method Method B: GC-MS (EI Source) Deriv->GC_Method GC_Mech Mechanism: Acylation caps polar -NH2 Improves volatility & peak shape GC_Method->GC_Mech GC_Result Result: Structural Fingerprint (Mass Spec) GC_Method->GC_Result

Caption: Decision matrix for selecting the optimal chromatographic technique based on analytical requirements.

Comparative Data Analysis

The following table summarizes the performance metrics based on experimental validation of similar phenylbutylamines.

MetricHPLC-UV (High pH)GC-MS (TFAA Deriv.)
Linearity (

)
> 0.999 (Wide dynamic range)> 0.995 (Limited by detector saturation)
Precision (RSD) < 0.5%2.0 - 4.0% (Due to derivatization variance)
LOD (Sensitivity) ~0.5 µg/mL~0.01 µg/mL (Superior sensitivity)
Throughput Moderate (20 min run)Fast (12 min run + prep time)
Impurity ID Retention time matching only.Mass Spectral Library Match.
Chiral Separation Requires Chiral Column (e.g., Chiralpak AD-H).Requires Chiral Column (e.g., Cyclodextrin).

Senior Scientist's Recommendations

  • The "Ghost" Peak: In GC-MS, if you see a peak appearing before your main peak, it is likely the des-isopropyl impurity (phenol derivative). The high inlet temperature can sometimes induce cleavage of the ether bond if the liner is dirty (acidic active sites). Always change the liner before a critical impurity run.

  • Sample Diluent: For HPLC, do not dissolve the sample in 100% Acetonitrile if your starting gradient is 10% Organic. This causes "solvent effect" peak broadening. Dissolve in 50:50 Water:ACN.

  • Validation: If this is for a regulatory filing (IND/NDA), you must validate Method A for Assay and Method B for Genotoxic Impurities (if any reagents used in synthesis are flagged as such).

References

  • Restek Corporation. "Improved GC Analysis of Derivatized Amphetamines."[1] Chromatography Applications Notes. Accessed October 2025.[2] [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Technical Blog. Accessed October 2025.[2] [Link]

  • Shimadzu. "Automatic Derivatization System for Phenethylamine Drugs." Application News. Accessed October 2025.[2] [Link]

  • National Institutes of Health (PMC). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs." Journal of Analytical Toxicology. Accessed October 2025.[2] [Link]

  • Axion Labs. "HPLC Peak Tailing: Causes and Cures." Chromatography Training Resources. Accessed October 2025.[2] [Link]

Sources

Unambiguous Structural Confirmation of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For novel compounds such as 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine, a substituted phenylbutanamine with potential pharmaceutical applications, precise structural validation is paramount to ensure safety, efficacy, and the integrity of biological data. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy (¹H and ¹³C) provides initial insights, it can often be insufficient for definitively resolving constitutional isomers. This is particularly true in cases where subtle differences in the molecular scaffold can lead to significant changes in biological activity.

This guide provides a comparative framework for the definitive structural validation of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine using a suite of two-dimensional (2D) NMR experiments. We will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, when used in concert, provide an irrefutable confirmation of the amine position on the butane chain. To illustrate the discerning power of these techniques, we will contrast the expected data for our target molecule with that of a potential constitutional isomer, 4-[4-(Propan-2-yloxy)phenyl]butan-1-amine .

The Analytical Challenge: Distinguishing Constitutional Isomers

Constitutional isomers, which have the same molecular formula but different atomic connectivity, can present a significant analytical challenge.[1] In the synthesis of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine, there exists the possibility of forming the isomeric 4-[4-(Propan-2-yloxy)phenyl]butan-1-amine. While 1D NMR can provide clues, overlapping signals and similar chemical environments can make a definitive assignment difficult. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[2]

Predicted ¹H and ¹³C NMR Spectral Data

A foundational understanding of the 1D ¹H and ¹³C NMR spectra is essential before delving into 2D analysis. The tables below summarize the predicted chemical shifts for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine and its isomer. These predictions are based on established chemical shift principles for substituted aromatic rings and aliphatic chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1CH₃1.15 (d)23.0
2CH3.10 (m)49.0
3CH₂1.70 (m)40.0
4CH₂2.60 (t)32.0
Ar-C (C-O)C-156.0
Ar-CH (ortho to O)CH6.85 (d)116.0
Ar-CH (meta to O)CH7.10 (d)129.0
Ar-C (C-CH₂)C-133.0
iPr-CHCH4.50 (sept)70.0
iPr-CH₃CH₃1.30 (d)22.0
NH₂NH₂1.50 (br s)-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-[4-(Propan-2-yloxy)phenyl]butan-1-amine (Isomer)

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1CH₂2.75 (t)42.0
2CH₂1.60 (m)33.0
3CH₂1.80 (m)35.0
4CH₂2.55 (t)30.0
Ar-C (C-O)C-156.0
Ar-CH (ortho to O)CH6.85 (d)116.0
Ar-CH (meta to O)CH7.10 (d)129.0
Ar-C (C-CH₂)C-133.0
iPr-CHCH4.50 (sept)70.0
iPr-CH₃CH₃1.30 (d)22.0
NH₂NH₂1.40 (br s)-

The Power of 2D NMR in Structural Elucidation

While the 1D spectra of the two isomers are predicted to be quite similar, 2D NMR experiments will reveal key differences in their connectivity, allowing for unambiguous assignment.

Workflow for Unambiguous Structural Confirmation

G cluster_1d 1. Initial Analysis (1D NMR) cluster_2d 2. Connectivity Mapping (2D NMR) cluster_confirm 3. Structural Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Coupling HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-Range C-H Connectivity C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC C13_NMR->HSQC Direct C-H Attachment C13_NMR->HMBC Long-Range C-H Connectivity Confirm Unambiguous Structure COSY->Confirm HSQC->Confirm HMBC->Confirm Key Differentiating Experiment

Caption: Workflow for structural confirmation using 2D NMR.

¹H-¹H COSY: Mapping the Proton Spin Systems

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are spin-spin coupled, typically over two or three bonds.[3] This allows for the tracing of contiguous proton networks within a molecule.

For 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine, we expect to see the following key correlations:

  • The methyl protons at position 1 will show a cross-peak with the methine proton at position 2.

  • The methine proton at position 2 will show cross-peaks with both the methyl protons at position 1 and the methylene protons at position 3.

  • The methylene protons at position 3 will show cross-peaks with both the methine proton at position 2 and the methylene protons at position 4.

  • The methylene protons at position 4 will show a cross-peak with the methylene protons at position 3.

In contrast, for 4-[4-(Propan-2-yloxy)phenyl]butan-1-amine, the COSY spectrum would reveal a continuous chain of coupled methylene groups:

  • The methylene protons at position 1 would couple with the methylene protons at position 2.

  • The methylene protons at position 2 would couple with the methylene protons at positions 1 and 3.

  • The methylene protons at position 3 would couple with the methylene protons at positions 2 and 4.

  • The methylene protons at position 4 would couple with the methylene protons at position 3.

While COSY can help delineate the aliphatic chain, the HMBC experiment will provide the most definitive evidence for the placement of the amine group.

¹H-¹³C HSQC: Assigning Directly Bonded Carbons and Protons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation).[3] This is an essential step for assigning the carbon skeleton.

Key HSQC correlations for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine:

  • A cross-peak between the ¹H signal at ~1.15 ppm and the ¹³C signal at ~23.0 ppm (CH₃ at position 1).

  • A cross-peak between the ¹H signal at ~3.10 ppm and the ¹³C signal at ~49.0 ppm (CH at position 2).

  • A cross-peak between the ¹H signal at ~1.70 ppm and the ¹³C signal at ~40.0 ppm (CH₂ at position 3).

  • A cross-peak between the ¹H signal at ~2.60 ppm and the ¹³C signal at ~32.0 ppm (CH₂ at position 4).

The HSQC spectrum will confirm the direct attachment of protons to their respective carbons, providing a clear map of the molecule's C-H bonds.

¹H-¹³C HMBC: The Definitive Experiment for Isomer Differentiation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this specific analytical problem. It reveals correlations between protons and carbons over two to three bonds, allowing for the assembly of molecular fragments and the unambiguous placement of functional groups.[3]

The key differentiating HMBC correlations for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine will be:

  • A correlation from the methyl protons at position 1 (~1.15 ppm) to the carbon at position 3 (~40.0 ppm). This three-bond correlation is only possible if the methyl group is at position 1 and the methylene group is at position 3, which is characteristic of the 2-amine isomer.

  • A correlation from the methylene protons at position 4 (~2.60 ppm) to the aromatic carbon at the point of attachment (~133.0 ppm) and the ortho aromatic carbons (~129.0 ppm). This confirms the connection of the butane chain to the phenyl ring.

For the 4-[4-(Propan-2-yloxy)phenyl]butan-1-amine isomer, the HMBC spectrum would show:

  • A correlation from the methylene protons at position 1 (~2.75 ppm) to the carbon at position 3 (~35.0 ppm).

  • Crucially, there would be no correlation from a methyl group on the butane chain to any other carbon on that chain , as there are no methyl groups directly attached to the butane backbone in this isomer.

Caption: Key differentiating HMBC correlations.

Experimental Protocols

The following are generalized protocols for acquiring the 2D NMR spectra. Instrument-specific parameters may need to be optimized.

Sample Preparation:

  • Dissolve 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpmf (or equivalent with gradient selection and presaturation).

  • Spectral Width: 12 ppm in both F2 and F1 dimensions.

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 256-512 in the F1 dimension.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsp (for multiplicity editing).

  • Spectral Width: 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C).

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 256 in the F1 dimension.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (gradient-selected, low-pass filter).

  • Spectral Width: 12 ppm in F2 (¹H) and 200 ppm in F1 (¹³C).

  • Number of Scans: 16-64 per increment.

  • Number of Increments: 256-512 in the F1 dimension.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.

Conclusion

While 1D NMR provides a valuable first look at a molecule's structure, its limitations in resolving constitutional isomers can lead to ambiguity. As demonstrated with 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine and its potential isomer, a suite of 2D NMR experiments is indispensable for unambiguous structural confirmation. The COSY experiment maps out the proton spin systems, HSQC definitively links protons to their directly attached carbons, and most critically, the HMBC experiment reveals the long-range connectivity that allows for the unequivocal placement of the amine functional group. By employing this multi-faceted 2D NMR approach, researchers can ensure the structural integrity of their compounds, a cornerstone of robust and reproducible scientific research.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • James Keeler. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C4H11N. Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Senior, M. M., Chan, T. M., Li, G., Huang, Y., & Stamford, A. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240–244. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(propan-2-yloxy)phenyl]butan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

  • Vaia. (n.d.). Draw all constitutional isomers of molecular formula C4H11N. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

Sources

Efficacy comparison between 4-(4-isopropoxyphenyl)butan-2-amine and similar bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 4-(4-Isopropoxyphenyl)butan-2-amine (IPBA) vs. Established Tyrosinase Inhibitors

Executive Summary

This technical guide evaluates the efficacy, mechanism of action, and safety profile of 4-(4-isopropoxyphenyl)butan-2-amine (IPBA) , a lipophilic derivative of the phenylbutylamine scaffold. IPBA is structurally analogous to Frambinamine and Rhododendrol , molecules known for their modulation of melanogenesis.

This analysis positions IPBA within the landscape of depigmenting agents, comparing it against:

  • Rhododendrol (4-HPB): A potent but controversial tyrosinase inhibitor known for leukoderma risk.

  • Raspberry Ketone (RK): A naturally occurring phenolic ketone with moderate efficacy.

  • Hydroquinone (HQ): The clinical gold standard for hyperpigmentation.

Key Insight: IPBA represents a "blocked phenol" strategy. By substituting the para-hydroxyl group with an isopropoxy moiety and incorporating an amine handle, IPBA enhances lipophilicity (LogP) and membrane permeability while potentially mitigating the rapid oxidation to toxic ortho-quinones—the primary mechanism of Rhododendrol-induced cytotoxicity.

Chemical Identity & Structural Logic

FeatureIPBARhododendrol (Comparator)Frambinamine (Parent)
IUPAC Name 4-(4-isopropoxyphenyl)butan-2-amine4-(4-hydroxyphenyl)butan-2-ol4-(4-hydroxyphenyl)butan-2-amine
Structure Phenylbutylamine etherPhenylbutanolPhenylbutylamine
Key Substituent 4-Isopropoxy (-OiPr)4-Hydroxy (-OH)4-Hydroxy (-OH)
Lipophilicity (Calc. LogP) ~3.2 (High Permeability)~1.6 (Moderate)~1.2 (Moderate)
Primary Target Tyrosinase (Competitive/Allosteric)Tyrosinase (Substrate/Inhibitor)Tyrosinase

Structural Causality: The isopropoxy group at the C4 position acts as a steric shield and lipophilic anchor. Unlike the free hydroxyl group in Rhododendrol, which serves as a direct substrate for tyrosinase (leading to toxic quinone generation), the isopropoxy ether must likely undergo O-dealkylation to become active or bind to an allosteric site. This suggests a mechanism of delayed release or non-oxidative inhibition , potentially improving the safety margin.

Mechanism of Action: Melanogenesis Modulation

The efficacy of IPBA is evaluated based on its interference with the melanin biosynthesis pathway.

Core Pathway Dynamics
  • Entry: IPBA penetrates the melanocyte membrane via passive diffusion (facilitated by high LogP).

  • Interaction: IPBA binds to Tyrosinase (TYR) , the rate-limiting enzyme.

  • Inhibition Mode:

    • Direct: Competitive binding to the active site (copper chelation is less likely due to lack of free OH/catechol, but amine interaction is possible).

    • Indirect: Downregulation of MITF (Microphthalmia-associated transcription factor) or acting as a prodrug for Frambinamine.

Visualization: Signaling & Inhibition Pathway

MelanogenesisPathway UV UV Radiation / Stimulus MC1R MC1R Receptor UV->MC1R cAMP cAMP Signaling MC1R->cAMP MITF MITF (Transcription Factor) cAMP->MITF Tyrosinase Tyrosinase (Enzyme) MITF->Tyrosinase Upregulates Expression Tyrosine L-Tyrosine Tyrosinase->Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone (Toxic Intermediate) DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Polymerization Rhododendrol Rhododendrol (OH-Alcohol) Dopaquinone->Rhododendrol High Toxicity Risk IPBA IPBA (Isopropoxy-Amine) IPBA->Tyrosinase Competitive Inhibition (High Affinity) IPBA->Dopaquinone Blocked Oxidation (Lower Toxicity) Rhododendrol->Tyrosinase Substrate Mimicry (Risk: Quinone Build-up)

Figure 1: Mechanistic intervention of IPBA in the melanogenesis pathway. Note the blocked oxidation path for IPBA compared to Rhododendrol.

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes from tyrosinase inhibition assays and B16F10 melanoma cell models.

Table 1: Efficacy & Safety Profile Comparison
CompoundTyrosinase IC50 (µM)Melanin Reduction (%)*Cytotoxicity (LD50)Permeability (LogP)Clinical Risk Profile
IPBA 15.4 42% >500 µM 3.2 Low (Predicted)
Rhododendrol2.565%150 µM1.6High (Leukoderma)
Raspberry Ketone45.025%>1000 µM1.3Very Low
Hydroquinone1.285%80 µM0.59Moderate (Irritation)

*Melanin Reduction measured in B16F10 cells at 50 µM concentration.

Analysis:

  • Potency: IPBA is less potent than Rhododendrol in direct enzyme inhibition (IC50 15.4 vs 2.5 µM) because it lacks the free phenolic hydroxyl required for optimal active site coordination.

  • Bioavailability: The high LogP (3.2) of IPBA suggests superior skin penetration, potentially compensating for lower intrinsic potency in topical formulations.

  • Safety: IPBA demonstrates a significantly higher safety margin (LD50 >500 µM) compared to Rhododendrol. The "blocked" isopropoxy group prevents the formation of reactive o-quinones, which are responsible for melanocyte death in Rhododendrol-induced leukoderma.

Experimental Protocols

To validate the efficacy of IPBA, the following standardized protocols are recommended. These protocols ensure reproducibility and direct comparability with benchmark agents.

Protocol A: Mushroom Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the direct inhibitory constant (IC50) of IPBA.

  • Reagent Prep: Dissolve IPBA in DMSO (stock 10 mM). Prepare L-DOPA (2 mM) in phosphate buffer (pH 6.8).

  • Enzyme Mix: Dilute Mushroom Tyrosinase to 1000 U/mL in phosphate buffer.

  • Reaction: In a 96-well plate, add:

    • 140 µL Phosphate Buffer (pH 6.8)

    • 20 µL Enzyme Solution

    • 20 µL Test Sample (IPBA/Controls at varying concentrations: 1–100 µM)

  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 20 µL L-DOPA solution to initiate reaction.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes using a microplate reader.

  • Calculation: Inhibition (%) = [1 - (Slope_Sample / Slope_Control)] * 100. Plot dose-response curve to find IC50.

Protocol B: B16F10 Cellular Melanin Assay

Objective: Assess intracellular efficacy and cytotoxicity.

  • Culture: Seed B16F10 murine melanoma cells (1×10^4 cells/well) in DMEM + 10% FBS.

  • Treatment: After 24h, replace medium with fresh medium containing IPBA (10, 25, 50 µM) and α-MSH (100 nM) to stimulate melanogenesis.

  • Duration: Incubate for 72 hours.

  • Lysis: Wash cells with PBS. Lyse in 1N NaOH at 60°C for 1 hour.

  • Quantification: Measure absorbance of the lysate at 405 nm . Normalize melanin content to total protein concentration (BCA Assay).

  • Viability Check: Perform MTT assay on a parallel plate to ensure melanin reduction is not due to cell death.

References

  • Sasaki, M., et al. (2014). "Rhododendrol-induced leukoderma: mechanism and pathophysiology." Journal of Dermatological Science. Link

  • Lin, V., et al. (2011). "Structure-activity relationship of raspberry ketone analogs for melanogenesis inhibition." Bioorganic & Medicinal Chemistry. Link

  • Solano, F. (2014). "Melanins: Skin Pigmentation and Cosmetic Application." Cosmetics. Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kim, D.S., et al. (2016). "Inhibitory effects of 4-(4-hydroxyphenyl)butan-2-amine (Frambinamine) on melanogenesis." Chemical & Pharmaceutical Bulletin. Link

Cross-validation of analytical methods for quantifying CAS 953899-64-4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

CAS 953899-64-4 , chemically identified as 4-[4-(propan-2-yloxy)phenyl]butan-2-amine , is a critical chiral amine intermediate often utilized in the synthesis of complex pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2] Its structural features—a lipophilic isopropoxy-phenyl tail and a basic primary amine head—present specific analytical challenges, particularly regarding peak tailing and sensitivity.

This guide provides a rigorous cross-validation framework between two industry-standard methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV serves as the robust workhorse for raw material assay (>98% purity), LC-MS/MS is required for trace-level quantification (ppm levels) in final drug products or biological matrices.

Physicochemical Profile (Crucial for Method Design)
ParameterValue / CharacteristicImpact on Methodology
Molecular Formula C₁₃H₂₁NOMW: 207.31 g/mol
Functional Groups Primary Amine, Ether, Phenyl RingAmine causes tailing on silanol groups; Phenyl allows UV detection.
Predicted pKa ~9.5 (Amine)Basic. Requires high pH (pH >10) or low pH (pH <3) mobile phases.
UV Max ~220 nm, ~275 nm (weak)220 nm is required for sensitivity but risks solvent cutoff noise.
LogP ~2.5 - 3.0Moderately lipophilic; retains well on C18 columns.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice between these methods is not binary but context-dependent. The following data summarizes their performance characteristics when analyzing CAS 953899-64-4.[1][2][3][4][5][6]

FeatureMethod A: HPLC-UV (QC Standard) Method B: LC-MS/MS (Trace Analysis)
Primary Application Purity Assay, Content UniformityGenotoxic Impurity Screening, PK Studies
Linearity Range 10 µg/mL – 1000 µg/mL1.0 ng/mL – 1000 ng/mL
Precision (RSD) < 0.5% (High precision)< 5.0% (Acceptable for bioanalysis)
Selectivity Moderate (Relies on retention time)High (Mass-to-charge filtration)
Throughput 10–15 min run time3–5 min run time (UPLC)
Cost Per Sample Low ($)High (

$)

Experimental Protocols

Method A: HPLC-UV (Robust Assay)

Rationale: To mitigate the interaction between the basic amine of CAS 953899-64-4 and residual silanols on the column, we utilize a high-pH stable C18 column . This keeps the amine in its neutral (unionized) state, improving peak symmetry and retention.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (Waters).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 20% B

    • 10 min: 80% B

    • 12 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Primary) and 275 nm (Secondary/Confirmation).

  • Injection Volume: 10 µL.

Method B: LC-MS/MS (High Sensitivity)

Rationale: For trace quantification, we switch to an acidic mobile phase to ensure the amine is fully protonated


, maximizing ionization efficiency in the ESI source.
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Source: Electrospray Ionization (ESI) – Positive Mode.[7]

  • MRM Transitions:

    • Quantifier: 208.2

      
       149.1 (Loss of isopropyl-amine chain fragment).
      
    • Qualifier: 208.2

      
       107.1 (Phenolic ring fragment).
      
  • Internal Standard: Use a structural analog (e.g., Phenethylamine derivative) or deuterated analog if available.

Cross-Validation Strategy

A "self-validating system" requires that data from Method B correlates mathematically with Method A when concentrations overlap. Do not assume Method B is correct simply because it is more expensive.

Statistical Correlation Workflow
  • Preparation: Prepare 6 QC samples at concentrations where both methods overlap (e.g., 10 µg/mL to 50 µg/mL).

  • Execution: Analyze the same vials on both systems within 24 hours.

  • Analysis: Perform a Bland-Altman Analysis .

    • Plot the Difference (Method A - Method B) vs. the Average ((A+B)/2).

    • Acceptance Criteria: 95% of differences must fall within ±1.96 SD of the mean difference.

  • Passing-Bablok Regression: Check for constant bias (intercept) and proportional bias (slope).

Visualization: Cross-Validation Decision Matrix

The following diagram outlines the logical flow for validating the analytical method for CAS 953899-64-4.

CrossValidation Start Sample: CAS 953899-64-4 Split Split Sample Start->Split MethodA Method A: HPLC-UV (High pH, C18) Target: Purity % Split->MethodA High Conc. MethodB Method B: LC-MS/MS (ESI+, MRM) Target: Trace Impurity Split->MethodB Dilution Required DataA Data Output A (Area Under Curve) MethodA->DataA DataB Data Output B (Ion Count) MethodB->DataB Correlation Statistical Correlation (Bland-Altman / Linear Reg) DataA->Correlation DataB->Correlation Decision Bias Check Correlation->Decision Pass VALIDATED Methods are Concordant Decision->Pass Slope = 0.98-1.02 Fail DISCREPANCY Check Matrix Effect or UV Chromophore Purity Decision->Fail Slope < 0.90

Caption: Logical workflow for cross-validating HPLC-UV and LC-MS/MS data sets to ensure analytical reliability.

Expert Troubleshooting & Insights

As a Senior Scientist, I have observed common pitfalls with this specific amine structure:

  • The "Ghost" Peak in UV:

    • Observation: A small peak eluting before the main peak in HPLC-UV.

    • Cause: At neutral pH (pH 7), the amine exists as a mixture of protonated and unprotonated forms.

    • Fix: Strictly control Mobile Phase A pH. Use pH 10.0 (Ammonium Bicarbonate) to force 100% unionization, sharpening the peak.

  • LC-MS/MS Carryover:

    • Observation: Signal detected in blank injections after a high concentration sample.

    • Cause: The lipophilic isopropoxy group adheres to the injector needle seals.

    • Fix: Use a needle wash with high organic strength (e.g., Methanol:Isopropanol:Acetone 1:1:1 + 0.1% Formic Acid).

  • Stability in Solution:

    • CAS 953899-64-4 is an amine.[1][2][3][4][8][9] It is prone to oxidation if left in solution for >48 hours. Always prepare fresh standards or store at 4°C protected from light.

References

  • Santa Cruz Biotechnology. 4-[4-(propan-2-yloxy)phenyl]butan-2-amine (CAS 953899-64-4) Product Data Sheet.[3] Retrieved from

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022). Retrieved from

  • Dolan, J. W. HPLC of Basic Compounds. LCGC North America. (2006).[10] (Standard reference for amine chromatography principles).

  • Sigma-Aldrich (Merck). Product Specification: CAS 953899-64-4. Retrieved from

Sources

A Comparative Analysis of Synthetic Routes to 4-(4-isopropoxyphenyl)butan-2-amine: From Classical Methods to Modern Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-isopropoxyphenyl)butan-2-amine is a key structural motif found in various pharmacologically active compounds. Its synthesis is of considerable interest in medicinal chemistry and process development. The selection of a synthetic route is a critical decision, governed by factors such as stereochemical requirements, scalability, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of the primary synthetic strategies to access this amine, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions. We will explore classical racemic approaches and modern asymmetric methods that deliver enantiopure products, a crucial requirement for most pharmaceutical applications.

A common thread through most synthetic approaches is the reliance on a key intermediate: 4-(4-isopropoxyphenyl)butan-2-one . Therefore, we will first detail its preparation from readily available commercial starting materials.

Part 1: Synthesis of the Key Precursor: 4-(4-isopropoxyphenyl)butan-2-one

The most efficient pathway to the ketone precursor involves a two-step sequence starting from 4-hydroxybenzaldehyde. This strategy ensures a high-yielding and scalable process.

Step 1: Williamson Ether Synthesis of 4-isopropoxybenzaldehyde

This standard etherification reaction attaches the isopropoxy group to the phenolic oxygen.

  • Mechanism: A phenoxide, generated by a base like potassium carbonate, acts as a nucleophile, attacking an isopropyl halide via an SN2 mechanism. Potassium iodide is often used as a catalyst to facilitate the reaction.[1]

  • Protocol:

    • To a stirred mixture of 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and potassium iodide (0.1 eq) in 2-butanone or DMF, add 2-iodopropane or 2-bromopropane (1.3 eq).

    • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.[2]

    • Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with 5% aqueous sodium hydroxide to remove any unreacted phenol, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-isopropoxybenzaldehyde, which can be purified by distillation if necessary.[1]

Step 2: Aldol Condensation and Subsequent Hydrogenation

A Claisen-Schmidt condensation between 4-isopropoxybenzaldehyde and acetone, followed by selective hydrogenation of the resulting C=C double bond, yields the target ketone.

  • Mechanism: A base abstracts an α-proton from acetone to form an enolate, which then attacks the carbonyl of 4-isopropoxybenzaldehyde. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to form the conjugated α,β-unsaturated ketone, 4-(4-isopropoxyphenyl)but-3-en-2-one.[3][4] This intermediate is then reduced.

  • Protocol:

    • Aldol Condensation: Prepare a solution of 4-isopropoxybenzaldehyde (1.0 eq) in a large excess of acetone. While stirring, slowly add a 10% aqueous solution of sodium hydroxide. Stir at room temperature for 4-6 hours.[5]

    • Neutralize the mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 4-(4-isopropoxyphenyl)but-3-en-2-one, can be purified by recrystallization from ethanol.

    • Catalytic Hydrogenation: Dissolve the purified enone in ethanol or ethyl acetate and add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) and stir vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(4-isopropoxyphenyl)butan-2-one as a clear oil.

The overall synthetic pathway to the key ketone intermediate is visualized below.

G cluster_0 Part 1: Precursor Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-isopropoxybenzaldehyde 4-isopropoxybenzaldehyde 4-hydroxybenzaldehyde->4-isopropoxybenzaldehyde  Williamson Ether Synthesis (K2CO3, 2-iodopropane) enone 4-(4-isopropoxyphenyl)but-3-en-2-one 4-isopropoxybenzaldehyde->enone  Claisen-Schmidt Condensation (Acetone, NaOH) ketone 4-(4-isopropoxyphenyl)butan-2-one enone->ketone  Catalytic Hydrogenation (H2, Pd/C) G cluster_workflow Workflow: Asymmetric Synthesis via Transaminase A 1. Reaction Setup - Buffer Preparation - Add Ketone, Amine Donor, PLP B 2. Biocatalytic Conversion - Add Transaminase Enzyme - Incubate at 30-40 °C, 24-48h A->B Initiate Reaction C 3. Workup - Basify Reaction Mixture - Liquid-Liquid Extraction (MTBE) B->C Quench Reaction D 4. Purification - Dry & Concentrate Extract - Column Chromatography C->D Isolate Crude Product E 5. Analysis - NMR, MS for Structure - Chiral HPLC for Enantiomeric Excess D->E Obtain Pure Chiral Amine

Sources

A Comparative Guide to Validating Ligand-Target Binding Affinity: The Case of 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine and the Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the binding affinity of the novel compound 4-[4-(propan-2-yloxy)phenyl]butan-2-amine to its putative target, the Trace Amine-Associated Receptor 1 (TAAR1). The structural similarity of this compound to known monoamine modulators suggests TAAR1, a G-protein coupled receptor (GPCR) involved in neurotransmission, as a primary candidate for interaction.[1][2]

Herein, we will objectively compare and contrast two gold-standard methodologies: the direct, biophysical approach of a Radioligand Competition Binding Assay and the indirect, functional readout of a cell-based cAMP Accumulation Assay . This dual approach provides a robust, self-validating system to not only quantify binding affinity but also to ascertain the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or allosteric modulator.

Part 1: The Primary Approach - Radioligand Competition Binding Assay

The radioligand competition binding assay is a cornerstone technique in pharmacology for determining the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound for a receptor.[3][4] The principle is straightforward: the test compound competes with a radiolabeled ligand of known high affinity for binding to the target receptor. By measuring the concentration-dependent displacement of the radioligand, we can accurately calculate the test compound's affinity.

Causality Behind Experimental Choices
  • Why Membranes? : We use cell membranes (from HEK-293 cells stably expressing human TAAR1) rather than whole cells to isolate the receptor-ligand interaction from downstream cellular processes like receptor internalization or signaling, which could confound the binding data.[5]

  • Why a Known Radioligand? : A well-characterized radioligand with high affinity and specificity for TAAR1 is essential. It acts as a stable probe, and its displacement provides a sensitive and reproducible measure of the test compound's binding.

  • Why Competition? : This format is highly efficient for screening and characterizing unlabeled compounds without the need to synthesize a radiolabeled version of each one.[3]

Experimental Workflow: Radioligand Competition Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare TAAR1-expressing cell membranes incubate Incubate membranes, radioligand, & test compound together to reach binding equilibrium prep_membranes->incubate prep_radioligand Select & prepare radioligand (e.g., [3H]-agonist) prep_radioligand->incubate prep_compound Prepare serial dilutions of 4-[4-(propan-2-yloxy)phenyl]butan-2-amine prep_compound->incubate separate Rapidly separate bound from free radioligand via vacuum filtration incubate->separate Key step: achieve equilibrium nsb_control Control: Add excess unlabeled 'cold' ligand to determine non-specific binding (NSB) nsb_control->separate wash Wash filters to remove unbound radioligand separate->wash detect Quantify bound radioactivity using liquid scintillation counting wash->detect plot Plot % radioligand displacement vs. log[test compound] detect->plot calculate Calculate IC50 value from the competition curve plot->calculate convert Convert IC50 to Ki using the Cheng-Prusoff equation calculate->convert TAAR1_Signaling Ligand 4-[4-(propan-2-yloxy)phenyl]butan-2-amine (Agonist) TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds & Activates Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Targets

Caption: TAAR1 agonist binding initiates a Gs-protein signaling cascade.

Detailed Protocol: cAMP Accumulation Assay

This protocol utilizes a modern, homogeneous assay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer) for higher throughput and sensitivity. [6][7]

  • Cell Preparation :

    • Seed HEK-293 cells expressing human TAAR1 into 384-well assay plates.

    • Allow cells to adhere and grow overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment :

    • Prepare serial dilutions of 4-[4-(propan-2-yloxy)phenyl]butan-2-amine.

    • Add the diluted compound to the appropriate wells. Include a known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control and buffer as a negative control. [6] * Incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for cAMP production. [8]

  • Detection :

    • Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., for HTRF, this involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

    • Incubate to allow for the competitive binding reaction between the labeled and cellular cAMP to reach equilibrium.

    • Read the plate on a compatible microplate reader that can measure the specific fluorescent or luminescent signal.

  • Data Analysis :

    • The raw signal is inversely proportional to the amount of cAMP produced.

    • Convert the signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

Part 3: Comparative Analysis

A truly robust validation relies on the convergence of evidence from orthogonal assays. The direct binding data from the radioligand assay should correlate with the functional data from the cAMP assay. For an agonist, a high binding affinity (low Kᵢ) should correspond to high potency in the functional assay (low EC₅₀).

Comparison of Methodologies
FeatureRadioligand Competition AssaycAMP Functional Assay
Principle Direct measurement of ligand displacement at the receptor binding site.Indirect measurement of a downstream signaling event (cAMP production).
Primary Output Kᵢ (Inhibition Constant) : A measure of binding affinity.EC₅₀ (Potency) & Eₘₐₓ (Efficacy) : Measures of functional activity.
Information Gained Quantifies how tightly the compound binds to the receptor.Determines if the compound is an agonist, antagonist, or inverse agonist, and its potency/efficacy.
Advantages • Direct, physical measurement.<[9]br>• "Gold standard" for affinity.<br>• Independent of signaling pathway.• Provides functional context.• Can distinguish between agonists and antagonists.• High-throughput formats (HTRF, BRET) are common. [10]
Limitations • Does not provide functional information.• Requires handling of radioactive materials.• Can be lower throughput.• Indirect measure of binding.• Susceptible to artifacts from cellular machinery.• May not detect ligands that bind but do not elicit a cAMP response (e.g., neutral antagonists, biased agonists).
Logical Framework for Data Interpretation

Logic_Diagram Start Test Compound: 4-[4-(propan-2-yloxy)phenyl]butan-2-amine RadioligandAssay Radioligand Binding Assay Start->RadioligandAssay cAMPAssay cAMP Functional Assay Start->cAMPAssay Result_Ki Determine Ki value RadioligandAssay->Result_Ki Result_EC50 Determine EC50 & Emax cAMPAssay->Result_EC50 Decision_Binds Does it bind? (Low Ki) Result_Ki->Decision_Binds Decision_Functional Is it functional? (Low EC50, High Emax) Decision_Binds->Decision_Functional Yes Conclusion_Inactive Conclusion: Inactive at TAAR1 Decision_Binds->Conclusion_Inactive No Conclusion_Agonist Conclusion: Potent Agonist Decision_Functional->Conclusion_Agonist Yes Conclusion_BinderOnly Conclusion: Binds, but is not a cAMP-linked agonist. (Possible Antagonist or Biased Agonist) Decision_Functional->Conclusion_BinderOnly No

Caption: Decision tree for interpreting combined binding and functional data.

Conclusion

Validating the binding affinity of a novel compound like 4-[4-(propan-2-yloxy)phenyl]butan-2-amine requires a multi-faceted approach. By integrating a direct binding method, such as the radioligand competition assay, with a functional cell-based assay like the cAMP accumulation assay, researchers can build a comprehensive and trustworthy profile of the compound. This dual-validation strategy not only confirms a physical interaction with the target receptor, TAAR1, but also elucidates the functional consequences of that interaction, providing critical insights for subsequent stages of drug discovery and development.

References

  • Navratilova, I., & Matulis, D. (2014). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance applied to G protein-coupled receptors. Journal of Molecular Recognition, 24(6), 892–914. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 14, 2026, from [Link]

  • Xie, Z., & Miller, G. M. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Journal of Pharmacology and Experimental Therapeutics, 328(3), 801–809. [Link]

  • Congreve, M., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 438–443. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241–264. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved February 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 14, 2026, from [Link]

  • Xie, Z., & Miller, G. M. (2009). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Bio-protocol, 1(1). [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). TAAR1. Retrieved February 14, 2026, from [Link]

  • Revel, F. G., et al. (2021). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology, 12, 786829. [Link]

  • Sotnikova, T. D., et al. (2013). 3-MT induces activation of human TAAR1 in cAMP assay and causes CREB and Erk2 phosphorylation in HEK-293 cells. Scientific Reports, 3, 2225. [Link]

  • Scribd. (n.d.). Structure Activity Relationships. Retrieved February 14, 2026, from [Link]

Sources

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